Cisplatin
Description
Cisplatin, cisplatinum or cis-diamminedichloroplatinum(II) (CDDP) is a platinum-based chemotherapy drug used to treat various types of cancers, including sarcomas, some carcinomas (e.g. small cell lung cancer, and ovarian cancer), lymphomas and germ cell tumors. It was the first member of its class, which now also includes carboplatin and oxaliplatin.
This compound is a Platinum-based Drug.
This compound is the prototype platinum coordination complex classified as an alkylating agent and used intravenously in the treatment of several forms of cancer. This compound has been associated with a low rate of serum enzyme elevations and with rare cases of clinically apparent, acute liver injury.
This compound is an alkylating-like inorganic platinum agent (cis-diamminedichloroplatinum) with antineoplastic activity. This compound forms highly reactive, charged, platinum complexes which bind to nucleophilic groups such as GC-rich sites in DNA inducing intrastrand and interstrand DNA cross-links, as well as DNA-protein cross-links. These cross-links result in apoptosis and cell growth inhibition.
An inorganic and water-soluble platinum complex. After undergoing hydrolysis, it reacts with DNA to produce both intra and interstrand crosslinks. These crosslinks appear to impair replication and transcription of DNA. The cytotoxicity of this compound correlates with cellular arrest in the G2 phase of the cell cycle.
Structure
2D Structure
Properties
Key on ui mechanism of action |
Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations. |
|---|---|
CAS No. |
26035-31-4 |
Molecular Formula |
Cl2H6N2Pt |
Molecular Weight |
300.05 g/mol |
IUPAC Name |
azane;dichloroplatinum |
InChI |
InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 |
InChI Key |
LXZZYRPGZAFOLE-UHFFFAOYSA-L |
Canonical SMILES |
N.N.Cl[Pt]Cl |
Color/Form |
Deep yellow solid Yellow crystals White powder Orange-yellow crystals |
density |
3.738 g/cu m |
melting_point |
518 °F approximately (decomposes) (NTP, 1992) |
Other CAS No. |
14913-33-8 26035-31-4 15663-27-1 |
physical_description |
Platinol appears as an anticancer drug. Orange-yellow to deep yellow solid or powder. (NTP, 1992) |
shelf_life |
SLOWLY CHANGES TO TRANS-FORM IN AQ SOLN Intact vials of the dry product are stable for 2 yr from manufacture when stored at room temp (27 °C) & protected from light; it should not be refrigerated. ... The manufacturer states that cisplatin is stable for 20 hr after constitution when stored at 27 °C. Constitution with bacteriostatic water for injection, containing benzyl alcohol or parabens, to a concn of 1 mg/ml results in solns that are reported to be stable for at least 72 hr at 25 °C. After initial vial entry, the aqueous cisplatin injection in amber vials is stable for 28 days if it is protected from light or for 7 days if it is exposed to fluorescent room light. The pH of maximum stability is 3.5-5.5. Alkaline media should be avoided because of increased hydrolysis. The stability of cisplatin in soln is dependent on the chloride ion concn present. In solns with an inadequate chloride content, one or both chloride ions in the cisplatin molecule are displaced by water, forming mono- & di-aquo species. The minimum acceptable chloride ion concn is about 0.040 mol/L, the equivalent of about 0.2% sodium chloride. |
solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) H2O 1 (mg/mL) DMSO 10 (mg/mL) 10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL) Dimethylformamide (pure anhydrous) 24 (mg/mL) |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Cisplatin's Action on DNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cisplatin, a cornerstone of modern chemotherapy, exerts its potent anti-tumor activity primarily through its interaction with nuclear DNA. This guide provides a comprehensive technical overview of the molecular cascade initiated by this compound, from its entry into the cell to the ultimate induction of apoptosis in cancer cells. We will delve into the activation of this compound, the formation of various DNA adducts, the cellular DNA damage response, and the key signaling pathways that determine the cell's fate. This document aims to provide a detailed reference for professionals in the field of oncology and drug development.
Cellular Uptake and Aquation: The Activation of a Prodrug
This compound in its clinical formulation is a neutral, square planar complex. Its journey into the cell is facilitated by this neutrality, allowing for passive diffusion across the cell membrane. Additionally, active transport mechanisms, notably the copper transporter CTR1, contribute to its intracellular accumulation.
The intracellular environment, with its significantly lower chloride concentration (~4 mM) compared to the extracellular space (~100 mM), is the crucible for this compound's activation. Here, the chloride ligands are displaced by water molecules in a process termed aquation. This results in the formation of highly reactive, positively charged mono- and diaquated this compound species. These electrophilic intermediates are primed to attack nucleophilic sites on cellular macromolecules, with DNA being the principal target.[1][2]
The Heart of the Mechanism: this compound-DNA Adduct Formation
The activated, aquated this compound readily binds to the N7 position of purine bases in the DNA, with a preference for guanine. This interaction leads to the formation of a variety of DNA adducts, which are the primary lesions responsible for this compound's cytotoxicity.[3]
Types of this compound-DNA Adducts:
The formation of these adducts introduces significant distortions into the DNA double helix, including bending and unwinding, which impede critical cellular processes like DNA replication and transcription.[2][4]
| Adduct Type | Approximate Abundance | Structural Impact on DNA |
| 1,2-Intrastrand d(GpG) | 65% | Major groove binding, significant bending and unwinding. |
| 1,2-Intrastrand d(ApG) | 25% | Causes a similar but less pronounced distortion than d(GpG) adducts. |
| 1,3-Intrastrand d(GpXpG) | 5-10% | Creates a larger loop in the DNA strand. |
| Interstrand Crosslinks (ICLs) | 1-5% | Covalently links the two DNA strands, preventing their separation. |
| Monofunctional Adducts | Transient | Initial binding event, precursor to crosslink formation. |
Cellular Response: A Battle for Survival
The formation of this compound-DNA adducts does not go unnoticed by the cell. A complex network of proteins and signaling pathways, collectively known as the DNA Damage Response (DDR), is activated. The ultimate fate of the cell—survival through DNA repair or death via apoptosis—hangs in the balance.
DNA Damage Recognition and Repair
The structural distortions caused by this compound adducts are recognized by cellular surveillance proteins. The Nucleotide Excision Repair (NER) pathway is the primary mechanism for repairing the most common 1,2-intrastrand crosslinks. The NER machinery recognizes the helical distortion, excises the damaged DNA segment, and synthesizes a new, correct strand. However, if the damage is too extensive or if the repair machinery is overwhelmed, the cell may be pushed towards apoptosis. Interstrand crosslinks, being more complex lesions, require the coordinated action of multiple repair pathways, including NER and homologous recombination.
Cell Cycle Arrest: Buying Time for Repair
Upon detection of DNA damage, the cell cycle is halted to prevent the propagation of damaged DNA. This is orchestrated by checkpoint kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated). These kinases phosphorylate a cascade of downstream targets, leading to the inhibition of cyclin-dependent kinases (CDKs) and subsequent arrest at the G1, S, or G2/M phases of the cell cycle.
Apoptosis: The Final Command
If the DNA damage is deemed irreparable, the cell is programmed to undergo apoptosis. A key player in this process is the tumor suppressor protein p53. In response to DNA damage signals from ATR and other kinases, p53 is stabilized and activated. Activated p53 then transcriptionally upregulates pro-apoptotic proteins like PUMA and Bax, which in turn trigger the mitochondrial pathway of apoptosis, leading to the activation of caspases and the systematic dismantling of the cell.
Visualizing the Mechanism
To better understand the complex interplay of these processes, the following diagrams illustrate key pathways and workflows.
Caption: Overview of this compound's Mechanism of Action.
Caption: DNA Damage Response Pathway to this compound.
Key Experimental Protocols
Quantifying this compound-Induced Apoptosis by Annexin V/Propidium Iodide Staining
Objective: To quantify the percentage of cells undergoing apoptosis following this compound treatment.
Principle: This flow cytometry-based assay utilizes Annexin V, which has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for a specified time course (e.g., 24, 48 hours). Include an untreated control group.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Gently detach adherent cells using a non-enzymatic cell dissociation solution to minimize membrane damage.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC or APC) and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Experimental Workflow for Annexin V/PI Apoptosis Assay.
Analysis of this compound-DNA Adducts by Atomic Force Microscopy (AFM)
Objective: To visualize and characterize the structural changes in DNA induced by this compound binding at the single-molecule level.
Principle: AFM is a high-resolution imaging technique that can visualize the topography of surfaces at the nanometer scale. In the context of this compound-DNA interactions, AFM can directly observe the bending, shortening, and kinking of DNA molecules caused by adduct formation.
Methodology:
-
DNA Substrate Preparation: A linearized DNA fragment of a known length (e.g., a plasmid linearized by a restriction enzyme) is used as the substrate.
-
This compound-DNA Adduct Formation: The DNA is incubated with a specific concentration of this compound in a suitable buffer (e.g., HEPES) at 37°C for a defined period (e.g., 24 hours) in the dark to allow for adduct formation.
-
Sample Deposition: A small volume of the this compound-treated DNA solution is deposited onto a freshly cleaved mica surface, which is atomically flat and suitable for AFM imaging. The sample is allowed to adsorb for a few minutes.
-
Washing and Drying: The mica surface is gently rinsed with deionized water to remove unbound this compound and salts, and then dried with a stream of inert gas (e.g., nitrogen or argon).
-
AFM Imaging: The sample is imaged using an atomic force microscope operating in tapping mode in air. This mode minimizes the lateral forces on the DNA molecules, preventing their displacement during scanning.
-
Image Analysis: The obtained AFM images are analyzed to measure the contour length, height, and bending angles of the DNA molecules. A comparison with untreated control DNA allows for the quantification of the structural distortions induced by this compound. A statistically significant shortening of the contour length is indicative of this compound-induced kinking.
Conclusion and Future Directions
The cytotoxic mechanism of this compound is a multi-faceted process initiated by the formation of DNA adducts and culminating in the activation of the DNA damage response and, ultimately, apoptosis. A thorough understanding of these intricate pathways is paramount for the development of more effective platinum-based therapies and for devising strategies to overcome this compound resistance, a significant clinical challenge. Future research will likely focus on the development of agents that can selectively enhance this compound's efficacy in tumor cells or mitigate its toxicity in normal tissues by modulating key components of the DNA damage and repair pathways.
References
The Molecular Basis of Cisplatin's Therapeutic Effects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin, or cis-diamminedichloroplatinum(II), remains a cornerstone of chemotherapeutic regimens for a wide array of solid tumors, including testicular, ovarian, bladder, lung, and head and neck cancers.[1] Its clinical efficacy is primarily attributed to its ability to induce cytotoxic DNA lesions, which trigger a cascade of cellular events culminating in cell cycle arrest and apoptosis.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's therapeutic effects, detailing its cellular uptake and activation, the formation and repair of DNA adducts, and the intricate signaling pathways that ultimately determine a cancer cell's fate. Furthermore, this guide addresses the molecular basis of this compound resistance, a significant clinical challenge. Detailed experimental protocols for key analytical techniques are provided to facilitate further research in this critical area of oncology.
Cellular Uptake, Activation, and Efflux
The journey of this compound from the bloodstream to its nuclear target is a multi-step process involving passive diffusion and active transport mechanisms. Once inside the cell, this compound undergoes aquation, a critical activation step, and can also be exported, contributing to drug resistance.
Cellular Uptake
This compound primarily enters the cell via passive diffusion, driven by the concentration gradient between the extracellular environment and the cytoplasm. However, active transport also plays a significant role, with the copper transporter 1 (CTR1) being a key mediator of this compound influx.[2][3] Reduced expression of CTR1 is a well-documented mechanism of this compound resistance.[4]
Intracellular Activation
In the low-chloride environment of the cytoplasm, the chloride ligands of this compound are displaced by water molecules in a process called aquation. This results in the formation of a positively charged, highly reactive mono- and di-aquated this compound species, which are potent electrophiles that readily react with nucleophilic sites on intracellular macromolecules, most notably DNA.
Cellular Efflux
Resistance to this compound can be mediated by the active efflux of the drug from the cell. The copper-transporting P-type ATPases, ATP7A and ATP7B, are major contributors to this compound efflux. Overexpression of these transporters is frequently observed in this compound-resistant cancer cells.
Table 1: Cellular Transporters Involved in this compound Uptake and Efflux
| Transporter | Function | Role in this compound Resistance |
| CTR1 (SLC31A1) | Influx | Decreased expression leads to reduced uptake and resistance. |
| ATP7A | Efflux | Increased expression enhances efflux and contributes to resistance. |
| ATP7B | Efflux | Overexpression is associated with increased efflux and resistance. |
The Primary Target: DNA Adduct Formation and Repair
The principal mechanism of this compound's cytotoxicity lies in its ability to form covalent adducts with DNA, which distort the DNA double helix, inhibit DNA replication and transcription, and ultimately trigger cell death pathways.
Types of DNA Adducts
This compound preferentially binds to the N7 position of purine bases, primarily guanine. The most common adducts are 1,2-intrastrand crosslinks between adjacent purines on the same DNA strand.
-
1,2-d(GpG) intrastrand adducts: These are the most abundant adducts, accounting for approximately 65% of all this compound-DNA lesions.
-
1,2-d(ApG) intrastrand adducts: These comprise about 20-25% of the adducts.
-
1,3-d(GpXpG) intrastrand adducts: These are formed between two guanines separated by one or more nucleotides and are less frequent.
-
Interstrand crosslinks (ICLs): These form between purines on opposite DNA strands and, although less common (around 1-5%), are highly cytotoxic as they covalently link the two strands of the DNA double helix.
Kinetics of Adduct Formation and Repair
This compound-DNA adducts form rapidly upon cellular exposure to the drug, typically within 1-2 hours. The persistence of these adducts is a critical determinant of this compound's efficacy. The cell employs sophisticated DNA repair mechanisms to remove these lesions, primarily the Nucleotide Excision Repair (NER) pathway. The efficiency of NER is a key factor in this compound resistance.
Table 2: Quantitative Data on this compound-DNA Adducts
| Parameter | Value | Reference(s) |
| Relative Abundance of Adducts | ||
| 1,2-d(GpG) intrastrand | ~65% | |
| 1,2-d(ApG) intrastrand | ~20-25% | |
| 1,3-d(GpXpG) intrastrand | Less frequent | |
| Interstrand Crosslinks (ICLs) | ~1-5% | |
| Adduct Formation Time | 1-2 hours | |
| Adduct Repair (in blood cells after first infusion) | ~76% removed within 21 hours | |
| Adduct Repair (in blood cells after subsequent infusions) | 49-53% removed within 21 hours | |
| Repair of intrastrand adducts in cancer cells | ~85% repaired by 72 hours |
Downstream Signaling Pathways: The Cellular Response to Damage
The formation of this compound-DNA adducts triggers a complex network of signaling pathways that collectively constitute the DNA Damage Response (DDR). The ultimate outcome of the DDR—cell cycle arrest to allow for DNA repair or the induction of apoptosis—is a critical determinant of this compound's therapeutic efficacy.
Cell Cycle Arrest
Upon detection of this compound-induced DNA damage, the cell cycle is arrested to provide time for DNA repair. This arrest is primarily mediated by the activation of checkpoint kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate and activate downstream effectors like CHK1 and CHK2. A key player in this process is the tumor suppressor protein p53, which is stabilized and activated in response to DNA damage. Activated p53 can induce the expression of p21, a cyclin-dependent kinase (CDK) inhibitor, leading to arrest at the G1/S or G2/M checkpoints.
Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cells
| Cell Line | This compound Concentration | Duration of Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference(s) |
| HL-60 | 1 µM | 24 hours | Decreased | Increased | Increased | |
| 4T1 | IC50 | 24 hours | 65.83% | 11.26% | 22.91% | |
| MCF-7 | 80 nM | 24 hours | Increased | Decreased | Decreased | |
| Primary MEFs | 10 µM | 48 hours | 20% | - | 70% |
Apoptosis
If the DNA damage is too extensive to be repaired, the cell initiates programmed cell death, or apoptosis. This compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: DNA damage activates p53, which can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as Bax and Puma. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.
-
Extrinsic Pathway: this compound can also increase the expression of death receptors like Fas, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, amplifying the mitochondrial apoptotic signal.
The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, p38, and ERK, also play crucial roles in regulating this compound-induced apoptosis. Sustained activation of JNK and p38 is generally pro-apoptotic, while the role of ERK is more complex and can be either pro- or anti-apoptotic depending on the cellular context.
Table 4: Quantitative Changes in Apoptosis-Related Proteins upon this compound Treatment
| Protein | Change in Expression/Activity | Cell Line | This compound Treatment | Reference(s) |
| Phospho-p53 (Ser15) | Marked increase | HCT-116 | IC50 for 24h | |
| Phospho-p53 (Ser20) | Increase | HCT-116 | IC50 for 24h | |
| Phospho-JNK | Increase | 224 (Melanoma) | 20 µM for 4-16h | |
| Phospho-p38 | Increase | Vero | 20 µM for 24h | |
| Bax | Increase | NRK-52E | 24 µM for 24h | |
| Cleaved Caspase-3 | Increase | HK-2 | 20 µM for 24h |
Table 5: Induction of Apoptosis by this compound Measured by Annexin V/PI Staining
| Cell Line | This compound Concentration | Duration of Treatment | % Apoptotic Cells (Early + Late) | Reference(s) |
| AGS (gastric cancer) | 10 µM | 48 hours | ~30% | |
| HK-2 (renal) | 20 µM | 48 hours | ~40% | |
| HT-29 (colon cancer) | IC50 | 72 hours | ~38% |
Molecular Mechanisms of this compound Resistance
The development of resistance to this compound is a major obstacle to its clinical effectiveness. Resistance can be intrinsic or acquired and arises from a variety of molecular alterations that can be broadly categorized as pre-target, on-target, and post-target mechanisms.
-
Pre-target resistance: This involves mechanisms that reduce the amount of this compound reaching its DNA target. This includes decreased cellular uptake due to reduced expression of CTR1 and increased efflux mediated by ATP7A and ATP7B.
-
On-target resistance: This refers to the cell's enhanced ability to tolerate or repair this compound-DNA adducts. Increased efficiency of the NER pathway is a key contributor to on-target resistance.
-
Post-target resistance: This encompasses alterations in the signaling pathways downstream of DNA damage that lead to a failure to execute apoptosis. This can involve mutations in p53, overexpression of anti-apoptotic Bcl-2 family members, or altered MAPK signaling.
Table 6: Fold Change in Transporter Expression in this compound-Resistant Cells
| Transporter | Cell Line | Fold Change in Resistant vs. Sensitive | Reference(s) |
| CTR1 | A2780cis (ovarian) | ~2-fold decrease | |
| ATP7A | A2780cis (ovarian) | ~2.5-fold increase | |
| ATP7B | A2780cis (ovarian) | No significant change |
Experimental Protocols
Assessment of this compound-Induced DNA Damage: The Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks and crosslinks.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting and Embedding: Harvest cells and resuspend in low-melting-point agarose. Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to separate the DNA fragments based on size. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the intensity and length of the comet tail relative to the head.
Analysis of Apoptosis: Western Blotting for Key Markers
Western blotting is a standard technique to detect and quantify the expression levels of specific proteins involved in apoptosis.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the apoptotic marker of interest (e.g., cleaved caspase-3, Bax, Bcl-2, phospho-p53).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging and Quantification: Capture the chemiluminescent signal using an imager. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful method to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them at the desired time points.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structures.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to eliminate staining of double-stranded RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have a 2N DNA content, cells in the G2/M phase will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. Quantify the percentage of cells in each phase of the cell cycle.
Visualizations of Key Pathways and Workflows
Caption: Cellular uptake, activation, and efflux of this compound.
Caption: Overview of the this compound-induced DNA damage response pathway.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Conclusion
This compound's therapeutic efficacy is a result of a complex interplay of cellular uptake, DNA damage, and the subsequent activation of cell cycle arrest and apoptotic signaling pathways. A thorough understanding of these molecular mechanisms is paramount for the development of novel strategies to enhance this compound's effectiveness and overcome the challenge of drug resistance. This guide has provided a detailed overview of the core principles of this compound's action, supported by quantitative data and experimental protocols, to serve as a valuable resource for researchers and drug development professionals dedicated to advancing cancer therapy. The continued investigation into the intricate molecular details of this compound's interactions within the cell will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. Low Doses of this compound Induce Gene Alterations, Cell Cycle Arrest, and Apoptosis in Human Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of the copper transporters hCtr1, ATP7A and ATP7B is associated with the response to chemotherapy and survival time in patients with resected non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Role for The ATP7A Copper Transporter in Tumorigenesis and this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered localisation of the copper efflux transporters ATP7A and ATP7B associated with this compound resistance in human ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Cisplatin on Purine Bases in DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cisplatin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects primarily through its interaction with DNA. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's impact on purine bases in DNA. It details the formation of various this compound-DNA adducts, with a quantitative focus on the predominant intrastrand crosslinks. The structural and functional consequences of these adducts on DNA replication and transcription are explored. Furthermore, this guide outlines the intricate cellular signaling pathways activated in response to this compound-induced DNA damage, including the DNA damage response and apoptosis. Detailed experimental protocols for the quantification and analysis of this compound-DNA adducts are provided, along with visual representations of key cellular processes to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction
This compound, or cis-diamminedichloroplatinum(II), is a potent chemotherapeutic agent widely used in the treatment of various solid tumors, including testicular, ovarian, bladder, and lung cancers.[1] Its efficacy is intrinsically linked to its ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, cell cycle arrest, and ultimately, apoptosis.[1][2] The primary targets of this compound within the DNA are the purine bases, guanine and adenine. This guide delves into the specifics of these interactions, providing a technical overview for researchers and professionals in the field of drug development.
Mechanism of this compound-DNA Interaction
Upon entering a cell, the neutral this compound molecule undergoes aquation, a process where the chloride ligands are replaced by water molecules. This transformation is favored by the low intracellular chloride concentration compared to the bloodstream. The resulting positively charged, aquated species, such as [Pt(NH3)2Cl(H2O)]+ and [Pt(NH3)2(H2O)2]2+, are highly reactive and readily bind to nucleophilic sites on DNA.[1]
The N7 atom of the purine bases, guanine and adenine, is the principal site of platination.[1] Guanine is the preferred target due to its higher nucleophilicity. This initial monofunctional adduct formation is the rate-limiting step. Subsequently, the second labile ligand on the platinum complex reacts with a nearby purine base to form a bifunctional adduct, which is responsible for the majority of this compound's cytotoxic effects.
Types and Distribution of this compound-Purine Adducts
This compound forms several types of DNA adducts, with intrastrand crosslinks being the most prevalent. The relative abundance of these adducts is crucial to understanding the biological consequences of this compound treatment.
| Adduct Type | Description | Relative Abundance (%) |
| 1,2-Intrastrand d(GpG) | Crosslink between two adjacent guanine bases. | ~65% |
| 1,2-Intrastrand d(ApG) | Crosslink between an adjacent adenine and guanine. | ~25% |
| 1,3-Intrastrand d(GpNpG) | Crosslink between two guanine bases separated by one nucleotide. | 5-10% |
| Interstrand Crosslinks | Crosslink between guanine bases on opposite DNA strands. | 1-5% |
| Monofunctional Adducts | This compound bound to a single guanine base. | Minor |
Table 1: Quantitative Distribution of this compound-DNA Adducts.
Structural and Functional Consequences of Adduct Formation
The formation of this compound-purine adducts induces significant distortions in the DNA double helix. The 1,2-intrastrand crosslinks, in particular, cause localized bending and unwinding of the DNA. This structural perturbation has profound functional consequences:
-
Inhibition of DNA Replication: The distorted DNA template poses a formidable obstacle for DNA polymerases, leading to a stall in replication. While some specialized translesion synthesis (TLS) polymerases can bypass these lesions, this process is often error-prone and can introduce mutations.
-
Inhibition of Transcription: RNA polymerase is also blocked by this compound adducts, leading to a halt in transcription. This inhibition of gene expression contributes significantly to the cytotoxic effects of the drug.
Cellular Signaling in Response to this compound-Induced DNA Damage
The cellular response to this compound-induced DNA damage is a complex network of signaling pathways that ultimately determine the cell's fate.
DNA Damage Recognition and Repair
This compound adducts are recognized by several cellular surveillance systems.
-
Nucleotide Excision Repair (NER): This is the primary pathway for the removal of this compound-induced intrastrand crosslinks. The NER machinery recognizes the helical distortion caused by the adduct, excises the damaged DNA segment, and synthesizes a new, correct strand.
-
Mismatch Repair (MMR): The MMR system can also recognize this compound adducts, particularly those that cause mispairing during replication. However, instead of repairing the lesion, the MMR system often engages in a "futile" cycle of repair attempts that can lead to the formation of double-strand breaks and trigger apoptosis.
Cell Cycle Arrest and Apoptosis
If the DNA damage is too extensive to be repaired, the cell activates pathways leading to cell cycle arrest and apoptosis.
-
ATM/ATR Signaling: The kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are key sensors of DNA damage. They are activated by the presence of this compound adducts and stalled replication forks, initiating a downstream signaling cascade.
-
p53 Activation: A critical downstream target of ATM/ATR is the tumor suppressor protein p53. Phosphorylation of p53 stabilizes the protein and enhances its transcriptional activity. Activated p53 can induce the expression of genes involved in cell cycle arrest (e.g., p21) to allow time for DNA repair, or, if the damage is irreparable, it can trigger apoptosis by upregulating pro-apoptotic proteins (e.g., BAX, PUMA).
-
c-Abl Signaling: The tyrosine kinase c-Abl is also activated in response to this compound-induced DNA damage. Activated c-Abl can phosphorylate and stabilize p73, a p53 homolog, which can also induce apoptosis. This provides a p53-independent mechanism for this compound-induced cell death.
Experimental Protocols
Accurate quantification of this compound-DNA adducts is essential for both preclinical research and clinical monitoring. The following are outlines of key experimental protocols.
Quantification of this compound-DNA Adducts by UPLC-MS/MS
This method offers high sensitivity and specificity for the quantification of specific adducts.
Methodology:
-
DNA Isolation: Extract genomic DNA from cells or tissues treated with this compound using a standard DNA isolation kit.
-
Enzymatic Digestion: Digest the DNA to individual nucleosides and adducts using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Adduct Enrichment: Use solid-phase extraction (SPE) to enrich the platinated adducts from the complex mixture of normal nucleosides.
-
UPLC Separation: Separate the adducts using Ultra-Performance Liquid Chromatography (UPLC) with a C18 column.
-
MS/MS Detection: Quantify the specific adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. An isotopically labeled internal standard is typically used for accurate quantification.
Quantification of Total Platinum in DNA by HPLC-ICP-MS
This technique is highly sensitive for the detection of total platinum bound to DNA.
Methodology:
-
DNA Isolation and Digestion: Isolate and enzymatically digest the DNA as described for UPLC-MS/MS.
-
HPLC Separation: Separate the digested DNA components using High-Performance Liquid Chromatography (HPLC).
-
ICP-MS Detection: The eluent from the HPLC is directly introduced into an Inductively Coupled Plasma Mass Spectrometer (ICP-MS). The ICP-MS is tuned to detect the isotopes of platinum, allowing for highly sensitive quantification of the total amount of platinum that was bound to the DNA.
32P-Postlabeling Assay for Adduct Detection
This is a highly sensitive method for detecting a wide range of DNA adducts.
Methodology:
-
DNA Digestion: Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducts, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides but not the adducted ones.
-
Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Quantification: Detect and quantify the adducts by autoradiography and scintillation counting.
In Vitro Transcription Assay with Platinated DNA Template
This assay assesses the impact of this compound adducts on transcription.
Methodology:
-
Prepare Platinated DNA Template: Incubate a linear DNA template containing a promoter (e.g., T7) and a reporter gene with activated this compound to form adducts.
-
In Vitro Transcription Reaction: Set up a reaction containing the platinated DNA template, RNA polymerase, ribonucleotides (including a radiolabeled one, e.g., [α-32P]UTP), and transcription buffer.
-
Analyze Transcripts: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.
-
Quantify Inhibition: Visualize and quantify the amount of full-length and truncated transcripts by autoradiography. A decrease in the full-length transcript and an increase in truncated products indicate transcription inhibition by this compound adducts.
DNA Polymerase Stop Assay
This assay determines the extent to which this compound adducts block DNA replication.
Methodology:
-
Prepare Platinated Template and Primer: Anneal a radiolabeled primer to a single-stranded DNA template that has been treated with this compound.
-
Polymerase Extension Reaction: Incubate the primer-template complex with a DNA polymerase and dNTPs.
-
Analyze Products: Separate the DNA products by denaturing polyacrylamide gel electrophoresis.
-
Identify Blockage Sites: The appearance of bands that terminate at specific sites corresponding to the location of purine bases indicates that the DNA polymerase was blocked by this compound adducts.
Conclusion
This compound's interaction with purine bases in DNA is the linchpin of its anticancer activity. The formation of 1,2-intrastrand d(GpG) and d(ApG) adducts leads to significant DNA distortion, which in turn inhibits essential cellular processes and triggers a complex signaling network culminating in cell death. A thorough understanding of these molecular events, facilitated by the quantitative and qualitative experimental approaches detailed in this guide, is paramount for the development of more effective platinum-based therapies and for devising strategies to overcome this compound resistance. The continued investigation into the intricate interplay between this compound-DNA adducts and the cellular machinery will undoubtedly pave the way for advancements in cancer treatment.
References
Methodological & Application
Application Notes and Protocols for Assessing Cisplatin Sensitivity Using Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony formation assay, or clonogenic assay, is a gold-standard in vitro method to determine the long-term proliferative capacity of single cells following exposure to cytotoxic agents. This application note provides a detailed protocol for utilizing this assay to assess the sensitivity of cancer cells to cisplatin, a widely used chemotherapeutic drug. This compound exerts its anticancer effects primarily by inducing DNA adducts, which, if not repaired, lead to cell cycle arrest and apoptosis.[1] Resistance to this compound remains a significant clinical challenge, often linked to enhanced DNA repair mechanisms and alterations in cellular signaling pathways.[1][2] This document outlines the experimental workflow, data analysis, and interpretation, and provides insights into the key signaling pathways involved in this compound resistance.
Data Presentation: this compound Sensitivity in Various Cancer Cell Lines
The following tables summarize the quantitative data on the surviving fraction of different cancer cell lines after treatment with various concentrations of this compound, as determined by the colony formation assay.
| Cell Line | This compound Concentration (µM) | Surviving Fraction (%) |
| U-1810 (NSCLC) | 2.5 | ~90% |
| 5 | ~90% | |
| 10 | ~90% | |
| 20 | ~80% |
Table 1: this compound sensitivity of U-1810 non-small cell lung cancer cells. Data indicates a this compound-refractory phenotype at therapeutically relevant concentrations.[3]
| Cell Line | This compound Concentration (µM) | IC50 (µM) |
| A549 (Lung Cancer) | 5 (in combination with radiation) | - |
| A549 (Ad-Fhit infected) | - | 17.8 |
| A549 (Ad-LacZ infected) | - | 23.4 |
Table 2: this compound sensitivity of A549 lung cancer cells. The IC50 values vary depending on genetic modifications, highlighting the role of specific genes in this compound sensitivity.[4]
| Cell Line | This compound Concentration (µM) | IC50 (µM) |
| MDA-MB-231 (Breast Cancer) | - | 25.28 |
| Siha (Cervical Cancer) | - | 4.49 |
Table 3: Comparative this compound sensitivity of MDA-MB-231 and Siha cells. Siha cells demonstrate higher sensitivity to this compound compared to MDA-MB-231 cells.
Experimental Protocols
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (lyophilized powder)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Fixing solution: 4% paraformaldehyde in PBS or methanol:acetic acid (3:1)
-
Staining solution: 0.5% crystal violet in methanol
-
Incubator (37°C, 5% CO2)
-
Microscope
Experimental Workflow
Caption: Experimental workflow for the colony formation assay.
Detailed Methodology
-
Cell Preparation:
-
Culture the chosen cancer cell line in complete medium until it reaches 80-90% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter. Determine cell viability using trypan blue exclusion.
-
-
Cell Seeding:
-
Based on the plating efficiency of your cell line (determined in a preliminary experiment), calculate the number of cells to seed in each well of a 6-well plate to obtain 50-100 colonies in the untreated control wells. This number can range from 100 to 1000 cells per well.
-
Seed the calculated number of cells into each well containing 2 mL of complete medium.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile, nuclease-free water or a recommended solvent. Further dilute the stock solution in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle-only control group.
-
The duration of this compound treatment can vary (e.g., 24, 48, or 72 hours) depending on the experimental design.
-
-
Colony Formation:
-
After the treatment period, remove the this compound-containing medium, wash the cells gently with PBS, and add 2 mL of fresh, drug-free complete medium to each well.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Change the medium every 2-3 days to ensure adequate nutrient supply.
-
-
Fixing and Staining:
-
Once the colonies are of a sufficient size (at least 50 cells per colony), carefully remove the medium.
-
Gently wash the wells with PBS.
-
Add 1 mL of fixing solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixing solution and allow the plates to air dry completely.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
Plating Efficiency (PE) % = (Number of colonies in control wells / Number of cells seeded in control wells) x 100
-
Surviving Fraction (SF) = (Number of colonies in treated wells / (Number of cells seeded in treated wells x (PE / 100)))
-
-
Signaling Pathways in this compound Resistance
Understanding the molecular mechanisms underlying this compound resistance is crucial for developing strategies to overcome it. Several signaling pathways are implicated in this process.
DNA Damage Repair Pathways
This compound-induced DNA adducts are primarily repaired by the Nucleotide Excision Repair (NER) and Homologous Recombination (HR) pathways. Upregulation of proteins in these pathways, such as ERCC1 and BRCA1, can lead to increased repair of this compound-induced damage and subsequent resistance.
Caption: DNA repair pathways in this compound resistance.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a stress-activated pathway that can have a dual role in the response to this compound. While it can promote apoptosis, sustained JNK activation can also contribute to resistance mechanisms.
Caption: JNK signaling in response to this compound.
EGFR/AKT Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/AKT pathway are critical for cell survival and proliferation. Hyperactivation of this pathway has been linked to this compound resistance by promoting anti-apoptotic signals and enhancing DNA repair.
Caption: EGFR/AKT pathway in this compound resistance.
References
Application Notes: Cisplatin and Paclitaxel Combination Therapy
Introduction
The combination of cisplatin and paclitaxel represents a cornerstone in the treatment of various solid tumors, including ovarian, lung, cervical, and head and neck cancers.[1][2][3][4] this compound, a platinum-based agent, functions by forming cross-links with DNA, which interferes with DNA repair mechanisms, triggers DNA damage, and ultimately induces apoptosis (programmed cell death) in cancer cells.[1] Paclitaxel, a taxane, stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The synergistic interaction between these two agents enhances their overall antitumor efficacy. The sequence of administration is critical; administering paclitaxel before this compound generally results in greater cytotoxicity. This enhancement is attributed to increased formation of platinum-DNA adducts and promotion of apoptotic pathways.
Clinical Regimens
The dosage and administration schedule for this compound and paclitaxel combination therapy can vary depending on the cancer type, disease stage, and patient performance status. Premedication, including dexamethasone, an H2 antagonist, and an antihistamine like chlorphenamine or diphenhydramine, is typically administered before paclitaxel infusion to prevent hypersensitivity reactions. Adequate hydration is crucial when administering this compound to mitigate its nephrotoxicity.
Below are tables summarizing common clinical protocols for this combination therapy.
Table 1: this compound and Paclitaxel Regimen for Ovarian Cancer
| Drug | Dosage | Administration | Schedule |
| Paclitaxel | 175 mg/m² | 3-hour IV infusion | Day 1 |
| This compound | 60-75 mg/m² | 2-hour IV infusion | Day 1 (following paclitaxel) |
| Cycle Frequency | Every 21 days for up to 6 cycles |
Table 2: this compound and Paclitaxel Regimen for Non-Small-Cell Lung Cancer (NSCLC)
| Drug | Dosage | Administration | Schedule |
| Paclitaxel | 175 mg/m² | 3-hour IV infusion | Day 1 |
| This compound | 75-80 mg/m² | IV infusion | Day 2 (24 hours after paclitaxel) |
| Cycle Frequency | Every 21 days |
Table 3: Dose-Dense and Weekly Regimens
| Regimen Type | Drug | Dosage | Administration | Schedule |
| Dose-Dense (Ovarian Cancer) | Paclitaxel | 100 mg/m² | IV infusion | Weekly |
| This compound | 70 mg/m² | IV infusion | Weekly (Days 1, 8, 15, 29, 36, 43) | |
| Weekly (NSCLC) | Paclitaxel | 70 mg/m² | IV infusion | Days 1, 8, 15 |
| This compound | 80 mg/m² | IV infusion | Day 1 | |
| Cycle Frequency | Every 4 weeks |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound and paclitaxel combination therapy.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the drug combination on cell proliferation and to determine the IC50 (half-maximal inhibitory concentration) values.
Methodology
-
Cell Seeding: Seed cancer cells (e.g., OVCAR-3, SKOV-3 for ovarian cancer) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and paclitaxel, both individually and in combination (at a fixed ratio). Remove the medium and add 100 µL of fresh medium containing the drug concentrations. Include vehicle-treated (e.g., 0.1% DMSO) and untreated cells as controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 values can be determined using dose-response curve fitting software.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology
-
Cell Treatment: Plate cells and treat with this compound, paclitaxel, or the combination for the desired duration (e.g., 24 or 48 hours).
-
Cell Collection: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use unstained and single-stained controls for proper compensation and gating.
3. Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology
-
Cell Treatment: Treat cells with the desired drug concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells by trypsinization, followed by centrifugation.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.
Visualizations
Synergistic Mechanism of Action
Caption: Synergistic mechanism of Paclitaxel and this compound.
Preclinical Experimental Workflow
Caption: Workflow for in vitro evaluation of combination therapy.
Drug Interaction Logic
Caption: Logical relationship of drug administration sequence.
References
- 1. Paclitaxel and this compound Interaction: Clinical Considerations | empathia.ai [empathia.ai]
- 2. This compound + paclitaxel - Cervical Cancer | ChemoExperts [chemoexperts.com]
- 3. A phase I/II study of paclitaxel plus this compound as first-line therapy for head and neck cancers: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel and this compound as first-line therapy in recurrent or advanced squamous cell carcinoma of the cervix: a gynecologic oncology group study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle-Based Delivery of Cisplatin In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of nanoparticle-based delivery systems for the chemotherapeutic agent cisplatin. The information compiled herein is intended to guide researchers in designing and evaluating their own this compound nanoformulations, offering insights into expected physicochemical properties, in vivo efficacy, and relevant experimental procedures.
Introduction
This compound is a cornerstone of chemotherapy for a multitude of cancers; however, its clinical utility is often hampered by severe dose-limiting side effects, including nephrotoxicity and neurotoxicity, as well as the development of drug resistance.[1][2] Nanoparticle-based drug delivery systems present a promising strategy to overcome these limitations. By encapsulating this compound within nanocarriers, it is possible to alter the drug's pharmacokinetic profile, enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and potentially reduce systemic toxicity.[1] This document outlines key quantitative data from various in vivo studies, detailed experimental protocols, and visual representations of experimental workflows and relevant signaling pathways.
Data Presentation: In Vivo Performance of this compound Nanoparticles
The following tables summarize quantitative data from several in vivo studies, providing a comparative look at the physicochemical characteristics and therapeutic efficacy of different this compound nanoparticle formulations.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Nanoparticle Type | Core Material(s) | Average Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |
| Hybrid Nanoparticles | PEO-b-PMAA, Egg PC, Sodium Cholate | 33 - 52 | Slightly Positive | - | 5 - 18 | |
| Polymeric Nanoparticles | PLGA-PEG | 150 - 160 | - | ~2% (w/w) | - | |
| Gelatin-Poly(acrylic acid) NP | Gelatin, Poly(acrylic acid) | ~100 | - | ~40% | - | |
| Polybutylcyanoacrylate (PBCA) NP | Polybutylcyanoacrylate | Nanoscale | Positive | - | 23 | |
| Solid Lipid Nanoparticles (SLN) | Stearic Acid | 74.85 | -20.8 | - | 71.85 | |
| Magnetic Iron Oxide NP | PEG-coated Iron Oxide | 10 (core size) | - | - | ~90 | |
| Virus-Like Particles (VLP) | Physalis mottle virus | - | - | - | - |
Table 2: In Vivo Efficacy of this compound Nanoparticle Formulations
| Nanoparticle Formulation | Cancer Model | Animal Model | Tumor Growth Inhibition | Survival Rate Improvement | Key Findings | Reference |
| This compound-loaded PBCA NP | Kidney Cancer | Wistar Rats | 1.8-fold increase in therapeutic effect vs. free this compound (tumor size 3.5 mm vs 6.5 mm) | Not specified | Reduced nephrotoxicity | |
| This compound-loaded PLGA-mPEG NP | Colorectal Adenocarcinoma (HT 29) | SCID Mice | Delayed tumor growth | Higher survival rate vs. free this compound | Well-tolerated at high doses | |
| This compound-loaded Gelatin-PAA NP | Murine Hepatic Cancer (H22) | ICR Mice | Superior anticancer effect vs. free this compound | Not specified | Dose-dependent efficacy | |
| This compound-loaded Biodegradable NP | Ovarian Cancer (SKOV3-luc) | Mice | Significant reduction in tumor burden | Tumor regression in 71% of mice (vs. 50% for free this compound) | Enhanced efficacy and reduced tumor aggressiveness | |
| Pt-PhMVCy5.5-PEG (VLP) | Breast Cancer (MDA-MB-231) | Mice | Successful inhibition of tumor growth | Significantly prolonged survival vs. free this compound | Effective against this compound-resistant cells | |
| This compound Nanocapsules | Ovarian Carcinoma (OVCAR-3) | Nude Mice | ~90% reduction in tumor growth (similar to free this compound) | Not specified | Reduced kidney platinum accumulation | |
| This compound-loaded PLGA NP | Not specified | Tumor-bearing mice | Similar tumor inhibition to free this compound | Not specified | Higher activation of apoptosis in tumors |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the in vivo study of this compound-loaded nanoparticles.
Protocol 1: Synthesis of this compound-Loaded Polybutylcyanoacrylate (PBCA) Nanoparticles
This protocol is based on the miniemulsion polymerization method as described in related studies.
Materials:
-
Butylcyanoacrylate (BCA) monomer
-
This compound
-
Dextran 70 kDa (stabilizer)
-
Hydrochloric acid (HCl)
-
Purified water
Procedure:
-
Prepare an acidic aqueous solution (e.g., 0.01 M HCl) containing the stabilizer, Dextran 70 kDa.
-
Dissolve this compound in the aqueous phase.
-
Add the BCA monomer to the aqueous phase containing this compound and the stabilizer.
-
Maintain the mixture under constant magnetic stirring at room temperature to allow for the polymerization of BCA and the formation of nanoparticles. The polymerization process encapsulates the this compound.
-
After the reaction is complete (typically several hours), purify the nanoparticle suspension by dialysis against purified water to remove unreacted monomer and excess stabilizer.
-
Lyophilize the purified nanoparticle suspension for long-term storage or resuspend in a suitable buffer for immediate use.
Protocol 2: Characterization of Nanoparticles
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Resuspend the nanoparticle formulation in purified water or a suitable buffer.
-
Analyze the suspension using a Zetasizer instrument to determine the mean particle size, polydispersity index (PDI), and zeta potential.
-
2. Drug Loading and Encapsulation Efficiency:
-
Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for platinum quantification.
-
Procedure:
-
To determine the total amount of this compound, dissolve a known amount of the lyophilized nanoparticles in an appropriate acid (e.g., aqua regia) and dilute with water.
-
To determine the amount of encapsulated this compound, separate the nanoparticles from the aqueous phase containing free drug by ultracentrifugation.
-
Analyze the platinum content in both the total and the supernatant samples using ICP-MS or AAS.
-
Drug Loading Efficiency (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of encapsulated drug / Total initial mass of drug) x 100
-
Protocol 3: In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound nanoparticles in a xenograft mouse model.
Materials:
-
Cancer cell line of interest (e.g., SKOV3-luc for ovarian cancer)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
This compound-loaded nanoparticle formulation
-
Free this compound solution (for control group)
-
Saline or PBS (for vehicle control group)
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Tumor Inoculation: Subcutaneously or intraperitoneally inject a suspension of cancer cells (e.g., 1x10^6 cells) into the mice.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly divide the mice into treatment groups (e.g., vehicle control, free this compound, this compound nanoparticles).
-
Treatment Administration: Administer the treatments intravenously or intraperitoneally at a predetermined dose and schedule (e.g., 4 mg/kg once a week for 4 weeks).
-
Tumor Growth Monitoring: Measure the tumor volume using calipers every few days. For luciferase-expressing cells, monitor tumor burden using bioluminescence imaging.
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and analyze for statistical significance between treatment groups. If applicable, perform survival analysis.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for in vivo studies and a relevant signaling pathway affected by this compound treatment.
Caption: Experimental workflow for in vivo evaluation of this compound nanoparticles.
Caption: Inhibition of PI3K/AKT and JAK/STAT3 pathways by combination therapy.
Conclusion
The use of nanoparticle-based delivery systems for this compound has demonstrated significant potential in preclinical in vivo models to enhance therapeutic efficacy and reduce systemic toxicity. The data and protocols presented here serve as a valuable resource for the research and development of next-generation this compound nanoformulations. Future work should continue to focus on optimizing drug loading, improving tumor targeting, and conducting long-term toxicity studies to facilitate the clinical translation of these promising cancer therapies.
References
Detecting Apoptosis in Cisplatin-Treated Tissues using the TUNEL Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a potent and widely used chemotherapeutic agent that induces cell death in cancerous tissues primarily through the induction of apoptosis.[1] A key hallmark of the late stages of apoptosis is the fragmentation of genomic DNA by endogenous endonucleases.[2] The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a robust and widely accepted method for the detection and quantification of this DNA fragmentation in situ, making it an invaluable tool for assessing the efficacy of this compound treatment in preclinical and clinical research.[3][4]
The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the incorporation of labeled deoxynucleotides (e.g., dUTPs tagged with a fluorophore or biotin) onto the 3'-hydroxyl (3'-OH) ends of fragmented DNA.[5] These labeled nucleotides can then be visualized by fluorescence microscopy or chromogenic detection, allowing for the identification and quantification of apoptotic cells within tissue sections. This document provides detailed application notes and a comprehensive protocol for performing the TUNEL assay on this compound-treated tissues.
This compound-Induced Apoptosis Signaling Pathways
This compound exerts its cytotoxic effects primarily by forming DNA adducts, which leads to DNA damage. This damage triggers a cascade of signaling events that converge on the activation of apoptotic pathways. The two main pathways involved are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
Intrinsic Pathway: DNA damage caused by this compound can activate the p53 tumor suppressor protein. Activated p53 can upregulate the expression of pro-apoptotic proteins like Bax and Bak, which in turn increase the permeability of the mitochondrial membrane. This leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Active caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the execution of apoptosis.
Extrinsic Pathway: this compound treatment can also increase the expression of death receptors, such as Fas, on the cell surface. The binding of their cognate ligands (e.g., FasL) triggers the activation of caspase-8. Activated caspase-8 can directly activate effector caspases or cleave the Bid protein to its truncated form, tBid, which then amplifies the apoptotic signal through the intrinsic pathway.
Both pathways ultimately lead to the activation of effector caspases that are responsible for the cleavage of various cellular substrates, including the inhibitor of a caspase-activated DNase (ICAD). The release of caspase-activated DNase (CAD) allows it to enter the nucleus and cleave DNA into fragments, which are then detected by the TUNEL assay.
Data Presentation: Quantitative Analysis of Apoptosis
The TUNEL assay allows for the quantification of apoptosis by determining the percentage of TUNEL-positive cells within a given tissue area. This is typically achieved by counting the number of labeled nuclei and expressing it as a percentage of the total number of nuclei (often determined by a counterstain such as DAPI or Hematoxylin). Below are examples of quantitative data from studies that have used the TUNEL assay to assess apoptosis in response to this compound treatment.
| Cell Line / Tissue Type | This compound Concentration | Treatment Duration | % TUNEL-Positive Cells (Mean ± SD/SE) | Reference |
| Human Ovarian Cancer (A2780/CP) | 20 µg/ml (β-elemene) + 20 µg/ml (this compound) | 24 hours | ~45% | |
| 20 µg/ml (β-elemene) + 20 µg/ml (this compound) | 48 hours | ~55% | ||
| 20 µg/ml (β-elemene) + 20 µg/ml (this compound) | 72 hours | ~65% | ||
| Non-Small Cell Lung Cancer (H460) | 10 µM | 24 hours | 18% | |
| 10 µM | 48 hours | Not specified, but increased from 24h | ||
| Bcl-2 expressing NSCLC clone | 16 µM | 24 hours | 1% (this compound alone) | |
| Bcl-xL expressing NSCLC clone | 16 µM | 24 hours | 6% (this compound alone) |
| In Vivo Model | This compound Dosage | Time Point | Tissue | % TUNEL-Positive Cells (Observation) | Reference |
| Zebrafish Larvae | 1 mM | 4 hours | Neuromasts | Significantly increased vs. control | |
| Mice with Ovarian Carcinoma Xenografts | Not specified | Not specified | Tumor Tissue | Dispersed TUNEL signal observed |
Experimental Protocols
Detailed Protocol for TUNEL Assay on Paraffin-Embedded this compound-Treated Tissues
This protocol provides a step-by-step guide for performing a fluorescent TUNEL assay on formalin-fixed, paraffin-embedded (FFPE) tissue sections obtained from this compound-treated animal models.
Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized Water
-
Phosphate-Buffered Saline (PBS)
-
Proteinase K (20 µg/mL in PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
DNase I (for positive control)
-
Nuclear Counterstain (e.g., DAPI or Hoechst)
-
Mounting Medium
-
Coverslips
-
Humidified Chamber
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each. c. Rinse slides in deionized water for 5 minutes.
-
Permeabilization: a. Incubate the sections with 20 µg/mL Proteinase K in PBS for 15-30 minutes at room temperature. The optimal time may need to be determined empirically. b. Rinse slides twice with PBS for 5 minutes each.
-
Fixation (Optional but Recommended): a. Fix the sections with 4% PFA in PBS for 10-15 minutes at room temperature. b. Rinse slides twice with PBS for 5 minutes each.
-
Equilibration: a. Incubate the sections with the equilibration buffer provided in the TUNEL kit for 5-10 minutes at room temperature.
-
TUNEL Reaction: a. Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the labeled dUTPs in the reaction buffer). b. Carefully remove the equilibration buffer from the slides and add the TUNEL reaction mixture to cover the tissue section. c. Incubate the slides in a humidified chamber at 37°C for 60 minutes in the dark.
-
Stopping the Reaction: a. Terminate the reaction by immersing the slides in the stop/wash buffer provided in the kit (often a saline-sodium citrate buffer) for 10 minutes at room temperature. b. Rinse the slides twice with PBS for 5 minutes each.
-
Nuclear Counterstaining: a. Incubate the sections with a nuclear counterstain solution (e.g., DAPI at 1 µg/mL) for 5-10 minutes at room temperature in the dark. b. Rinse the slides briefly with PBS.
-
Mounting and Visualization: a. Mount the slides with an appropriate mounting medium. b. Visualize the sections using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain. TUNEL-positive nuclei will appear brightly fluorescent.
Controls:
-
Positive Control: Treat a slide with DNase I (1 µg/mL) for 10-20 minutes at room temperature after the permeabilization step to induce DNA breaks in all cells.
-
Negative Control: Prepare a slide by omitting the TdT enzyme from the TUNEL reaction mixture. This control is essential to assess non-specific binding of the labeled nucleotides.
Interpretation of Results
-
Apoptotic Cells: Will exhibit strong nuclear staining.
-
Necrotic Cells: May show some diffuse staining, so morphological assessment is also important.
-
Healthy Cells: Should show little to no staining.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Inadequate rinsing | Increase the duration and number of washing steps. |
| Over-fixation or excessive permeabilization | Optimize fixation and permeabilization times and concentrations. | |
| Endogenous biotin (if using biotin-based detection) | Use an avidin/biotin blocking kit. | |
| No or Weak Signal | Insufficient permeabilization | Increase Proteinase K concentration or incubation time. |
| Inactive TdT enzyme | Use a fresh kit or enzyme. | |
| Insufficient DNA fragmentation | Ensure the this compound treatment was effective. Use a positive control. | |
| Non-specific Staining | Drying of the tissue section | Keep the section moist throughout the procedure. |
| TdT enzyme binding to non-specific sites | Ensure proper blocking and washing steps. |
Conclusion
The TUNEL assay is a powerful and specific method for detecting apoptosis in this compound-treated tissues. By following a well-optimized protocol and including appropriate controls, researchers can obtain reliable and quantifiable data on the extent of apoptosis induced by this compound. This information is critical for evaluating the efficacy of this compound as a chemotherapeutic agent and for understanding the molecular mechanisms of drug-induced cell death.
References
- 1. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Enhancement of this compound-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: ABC Transporters in Cisplatin Efflux and Resistance
<
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of ATP-binding cassette (ABC) transporters in cisplatin efflux and resistance.
Frequently Asked Questions (FAQs)
Q1: Which ABC transporters are primarily involved in this compound resistance?
Several ABC transporters have been implicated in this compound resistance by actively effluxing the drug out of cancer cells. Key transporters include:
-
ABCC1 (MRP1): Overexpression of ABCC1 is associated with poor survival and chemotherapy drug resistance in several cancers, including high-grade serous ovarian cancer.[1] It contributes to drug resistance by transporting this compound out of the cell, preventing it from reaching its DNA target.[2]
-
ABCC2 (MRP2): This transporter can mediate this compound efflux, and its overexpression has been linked to this compound resistance in various cancer cell lines.[3][4][5] Studies have shown that cells deficient in ABCC2 are more sensitive to this compound and accumulate more platinum on their DNA.
-
ABCC6 (MRP6): Upregulation of ABCC6 has been identified as a crucial factor in this compound resistance in bladder cancer cells. It is also implicated in resistance to other anticancer drugs like doxorubicin and etoposide.
-
ABCG2 (BCRP): Increased expression of ABCG2 is associated with resistance to a broad spectrum of anticancer drugs, including this compound. It confers this resistance by reducing the cytoplasmic concentration of chemotherapeutic agents to sub-lethal levels.
Q2: What is the general mechanism of this compound efflux by ABC transporters?
ABC transporters are transmembrane proteins that utilize the energy from ATP hydrolysis to transport various substrates across cellular membranes. In the context of this compound resistance, these transporters recognize this compound or its cellular conjugates and actively pump them out of the cell. This reduces the intracellular accumulation of the drug, preventing it from reaching its target, the nuclear DNA, and thereby diminishing its cytotoxic effects.
Q3: My cells are showing unexpected resistance to this compound. What could be the cause?
Unexpected this compound resistance can arise from several factors:
-
Upregulation of ABC Transporters: Your cell line may have acquired resistance through the overexpression of ABC transporters like ABCC1, ABCC2, ABCC6, or ABCG2. This can be a result of selective pressure from previous drug exposures or inherent characteristics of the cell line.
-
Altered Cellular Pathways: this compound resistance can also be mediated by mechanisms other than direct efflux, such as enhanced DNA repair, alterations in apoptosis signaling pathways, or changes in drug influx. For instance, ABCC6 has been shown to contribute to this compound resistance through the regulation of autophagy.
-
Experimental Variability: Inconsistencies in experimental protocols, such as cell passage number, seeding density, and drug concentration, can affect cytotoxicity results.
Q4: How can I confirm if ABC transporters are responsible for the observed this compound resistance in my experiments?
To determine the involvement of ABC transporters, you can perform the following experiments:
-
Expression Analysis: Measure the mRNA and protein expression levels of key ABC transporters (e.g., ABCC1, ABCC2, ABCC6, ABCG2) in your resistant and sensitive cell lines using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.
-
Inhibition Studies: Treat your resistant cells with known inhibitors of specific ABC transporters in combination with this compound. A reversal of resistance in the presence of an inhibitor would suggest the involvement of that transporter.
-
Gene Knockdown: Use techniques like siRNA or shRNA to specifically knockdown the expression of an ABC transporter suspected of conferring resistance. A subsequent increase in this compound sensitivity would confirm its role.
-
Cellular Accumulation/Efflux Assays: Directly measure the intracellular accumulation and efflux of this compound or a fluorescent substrate of the transporter. Lower accumulation and higher efflux in resistant cells, which can be reversed by an inhibitor, would point to transporter-mediated efflux.
Troubleshooting Guides
Problem 1: Inconsistent results in this compound cytotoxicity assays (e.g., MTT, XTT).
-
Possible Cause: Variability in cell seeding density, incubation times, or reagent preparation.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding.
-
Optimize Incubation Times: The duration of this compound exposure can significantly impact cytotoxicity. Determine the optimal incubation time for your specific cell line through a time-course experiment.
-
Ensure Proper Reagent Preparation and Handling: Prepare fresh this compound solutions for each experiment, as it can degrade over time. Protect solutions from light. Ensure MTT/XTT reagents are properly dissolved and stored.
-
Include Proper Controls: Always include untreated control cells and a vehicle control (the solvent used to dissolve this compound).
-
Problem 2: Low or no detectable expression of ABC transporters in known resistant cell lines by Western blot.
-
Possible Cause: Inefficient protein extraction, poor antibody quality, or low protein abundance.
-
Troubleshooting Steps:
-
Optimize Protein Extraction: Use a lysis buffer specifically designed for membrane proteins. Include protease inhibitors to prevent degradation.
-
Validate Antibody: Use an antibody that has been validated for Western blotting and for the specific species you are working with. Run a positive control (e.g., a cell line known to overexpress the transporter) to confirm antibody performance.
-
Increase Protein Loading: Load a higher amount of total protein per lane on your gel.
-
Use a More Sensitive Detection Method: Employ an enhanced chemiluminescence (ECL) substrate with higher sensitivity.
-
Problem 3: Conflicting mRNA and protein expression levels for an ABC transporter.
-
Possible Cause: Post-transcriptional or post-translational regulation.
-
Troubleshooting Steps:
-
Investigate Post-Transcriptional Regulation: The stability of the mRNA transcript could be altered. Consider performing an mRNA stability assay.
-
Examine Post-Translational Modifications: The protein may be subject to modifications like phosphorylation or ubiquitination that affect its stability or detection by the antibody.
-
Consider Protein Trafficking and Localization: The transporter protein may be properly translated but incorrectly trafficked to the plasma membrane. Immunofluorescence or cell surface biotinylation experiments can help determine its subcellular localization.
-
Experimental Protocols
1. This compound Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
-
2. Cellular this compound Accumulation Assay (ICP-MS)
-
Objective: To quantify the intracellular accumulation of platinum.
-
Methodology:
-
Culture cells to the desired confluency and treat with a defined concentration of this compound for a specific time.
-
Wash the cells thoroughly with ice-cold PBS to remove any extracellular this compound.
-
Harvest the cells by trypsinization or scraping.
-
Lyse the cells and collect the total cell lysate.
-
Digest the samples in concentrated nitric acid.
-
Analyze the platinum content in the digested samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Normalize the platinum content to the total protein concentration or cell number.
-
3. Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter Expression
-
Objective: To measure the relative mRNA expression levels of ABC transporters.
-
Methodology:
-
Isolate total RNA from cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform real-time PCR using gene-specific primers for the ABC transporters of interest and a reference gene (e.g., GAPDH, ACTB). Use a fluorescent dye like SYBR Green or a probe-based chemistry like TaqMan for detection.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to a control sample.
-
4. Western Blotting for ABC Transporter Expression
-
Objective: To detect and quantify the protein expression of ABC transporters.
-
Methodology:
-
Extract total protein from cells using a lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the ABC transporter of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the band intensity to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Data Summary
Table 1: Impact of ABC Transporter Expression on this compound Sensitivity
| Cell Line | Transporter Status | This compound IC50 (µM) | Fold Resistance | Reference |
| A549 | Wild-type | Varies | - | |
| A549/DDP | ABCC2 Upregulated | Higher than A549 | Increased | |
| T24 | Wild-type | Varies | - | |
| T24/R | ABCC6 Upregulated | Higher than T24 | Increased | |
| UMUC3 | Wild-type | Varies | - | |
| UMUC3/R | ABCC6 Upregulated | Higher than UMUC3 | Increased | |
| TR- rat hepatocytes | Mrp2-deficient | Lower than Wild-type | - | |
| Wild-type rat hepatocytes | Normal Mrp2 expression | Higher than TR- | 3-fold |
Note: IC50 values and fold resistance can vary significantly between different studies and experimental conditions.
Visualizations
Caption: Mechanism of ABC transporter-mediated this compound efflux.
Caption: Experimental workflow to investigate ABC transporters in this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MRP2 (ABCC2) and this compound sensitivity in hepatocytes and human ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of ABCC Genes by this compound Depends on the CoREST Occurrence at Their Promoters in A549 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Amifostine as a Protectant Against Cisplatin Side Effects
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for investigating amifostine as a cytoprotective agent against cisplatin-induced toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which amifostine protects normal tissues from this compound-induced damage?
A1: Amifostine is a prodrug that is dephosphorylated in tissues by alkaline phosphatase to its active free thiol metabolite, WR-1065.[1] This active metabolite is believed to protect normal tissues through two primary mechanisms: scavenging reactive oxygen species (ROS) generated by this compound and binding to and detoxifying reactive platinum metabolites.[1][2] The selectivity for normal tissues is attributed to higher alkaline phosphatase activity, better vascularity, and higher pH in normal tissues compared to tumors, leading to a higher concentration of the protective WR-1065.[2]
Q2: How established is the efficacy of amifostine in protecting against different types of this compound-induced toxicities?
A2: The efficacy of amifostine varies depending on the type of toxicity:
-
Nephrotoxicity: There is strong evidence from preclinical and clinical studies that amifostine reduces the cumulative renal toxicity of this compound.[3] A significant phase III trial in ovarian cancer patients demonstrated that amifostine pretreatment reduced the number of patients who became ineligible for subsequent this compound cycles due to elevated serum creatinine.
-
Ototoxicity: The evidence for otoprotection is conflicting. Some clinical studies, particularly in children with medulloblastoma, have shown a significant reduction in severe hearing loss. However, other studies and meta-analyses have shown a trend towards protection that did not reach statistical significance.
-
Neurotoxicity: Data on neuroprotection are inconsistent, with some studies suggesting a benefit while others find no significant effect. The role of amifostine in preventing this compound-induced neurotoxicity is still under investigation.
Q3: What is the standard dosing and administration schedule for amifostine in preclinical and clinical research?
A3: In clinical settings, the recommended dose of amifostine is typically 910 mg/m² administered as a 15-minute intravenous infusion 30 minutes before chemotherapy. In preclinical animal models, doses can vary. For example, in rat studies investigating nephrotoxicity, a common dose is 200 mg/kg. For ototoxicity studies in guinea pigs, a dose of 100 mg/kg has been used. The timing of administration relative to this compound is critical; amifostine is most effective when given prior to this compound.
Q4: What are the common side effects associated with amifostine administration in experimental settings?
A4: The most frequently observed side effects in both clinical and preclinical studies are transient hypotension and nausea/vomiting. Hypotension is dose-limiting and is managed by ensuring adequate hydration and monitoring blood pressure. Hypocalcemia has also been reported. In animal studies, careful monitoring is required to manage these effects.
Troubleshooting Guides
Issue 1: High mortality or severe morbidity in animal models (e.g., guinea pigs) treated with this compound.
-
Possible Cause: The this compound dose may be too high for the specific strain or age of the animal, leading to excessive systemic toxicity before the target side effect (e.g., ototoxicity) can be adequately studied. This compound administration can lead to reduced food intake, weight loss, and kidney damage.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the this compound dose. For example, instead of a single high dose, a regimen of multiple lower doses (e.g., 4 mg/kg once weekly for three weeks in guinea pigs) can mimic clinical schedules and may be better tolerated.
-
Supportive Care: Implement a robust supportive care protocol. This should include regular fluid administration (e.g., Ringer's lactate solution), antiemetics, analgesics, and nutritional support to maintain the animal's well-being.
-
Route of Administration: Intraperitoneal (i.p.) injection is common, but intravenous (i.v.) administration can also be used and may alter the toxicity profile. Ensure the chosen route is appropriate for the experimental goals.
-
Issue 2: Inconsistent or no protective effect of amifostine observed in an in vitro cell culture experiment.
-
Possible Cause 1: Inadequate conversion of amifostine to its active form, WR-1065. Amifostine requires dephosphorylation by alkaline phosphatase to become active. The expression and activity of this enzyme can vary significantly between cell lines.
-
Troubleshooting Steps:
-
Use Active Metabolite: Consider using the active metabolite, WR-1065, directly in your experiments to bypass the need for enzymatic activation.
-
Verify Alkaline Phosphatase Activity: If using amifostine, confirm that your cell line expresses sufficient alkaline phosphatase activity. You can supplement the culture medium with exogenous alkaline phosphatase as a positive control.
-
-
Possible Cause 2: Incorrect timing of drug administration. The protective effect of amifostine is highly dependent on its presence before or during this compound exposure.
-
Troubleshooting Steps:
-
Pre-incubation: Ensure that cells are pre-incubated with amifostine for an adequate period (e.g., 30-60 minutes) before adding this compound to allow for cellular uptake and conversion to WR-1065.
-
Issue 3: Difficulty in inducing neurite outgrowth in PC12 cells for neurotoxicity studies.
-
Possible Cause 1: Sub-optimal cell culture conditions. PC12 cell differentiation is sensitive to plating density, substrate coating, and serum concentration.
-
Troubleshooting Steps:
-
Substrate Coating: Plate PC12 cells on surfaces coated with an appropriate extracellular matrix protein, such as collagen type I or IV, or poly-L-lysine, to promote adherence and differentiation.
-
Serum Concentration: Reduce the serum concentration (e.g., to 1% horse serum) when inducing differentiation with Nerve Growth Factor (NGF), as high serum levels can inhibit neurite outgrowth.
-
Cell Density: Plate cells at a low density, as high confluency can inhibit differentiation.
-
NGF Quality: Ensure the NGF is viable and used at an effective concentration (e.g., 50-100 ng/mL). Prepare fresh aliquots and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: PC12 cell line has lost its NGF-responsiveness. Over time and with repeated passaging, PC12 cell lines can be selected for non-responsive phenotypes.
-
Troubleshooting Steps:
-
Obtain New Stock: If differentiation fails consistently, obtain a new, low-passage vial of PC12 cells from a reputable source (e.g., ATCC).
-
Subcloning: Subclone the existing cell line to select for clones that retain NGF-responsiveness.
-
Quantitative Data Summary
Table 1: Effect of Amifostine on this compound-Induced Nephrotoxicity in Rats
| Treatment Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Reference |
| Control (Saline) | 0.3 ± 0.1 | 21 ± 6 | |
| This compound (5-6 mg/kg) | 2.7 ± 0.2 | 166 ± 22 | |
| This compound + Amifostine (200 mg/kg) | Significantly lower than this compound alone | Significantly lower than this compound alone | |
| This compound (12 mg/kg) | 4.86 ± 0.19 | 158.4 ± 1.2 |
Data are presented as mean ± SD or as described in the cited study. Direct comparison between studies may be limited by different this compound doses and time points.
Table 2: Effect of Amifostine on this compound-Induced Ototoxicity in Guinea Pigs (ABR Threshold Shift in dB)
| Frequency | This compound (7.5 mg/kg total dose) | This compound (10 mg/kg total dose) | This compound (12.5 mg/kg total dose) | Reference |
| 4 kHz | 14.16 ± 4.91 | 25.00 ± 5.47 | 55.33 ± 6.83 | |
| 8 kHz | 15.00 ± 5.47 | 23.33 ± 4.08 | 55.00 ± 5.47 | |
| 16 kHz | 15.83 ± 6.64 | 25.83 ± 5.84 | 57.50 ± 4.18 |
Data are presented as mean ± SD. Studies with direct comparison to an amifostine group often present data graphically or as percentage protection, making direct numerical comparison in a table challenging. A study on polydatin showed a significant reduction in ABR threshold shift with co-treatment.
Experimental Protocols
Protocol 1: Assessment of Amifostine Otoprotection Using Auditory Brainstem Response (ABR) in Guinea Pigs
-
Animal Model: Albino or pigmented guinea pigs (250-350g).
-
Anesthesia: Anesthetize the guinea pig with an intraperitoneal injection of a ketamine (40 mg/kg) and xylazine (4 mg/kg) mixture.
-
Baseline ABR: Place the anesthetized animal in a sound-attenuating chamber. Insert subdermal needle electrodes at the vertex (active), behind the tested ear (reference), and in the contralateral pinna (ground). Present click stimuli and tone bursts at various frequencies (e.g., 4, 8, 16, 24, 32 kHz) and decreasing intensity levels to determine the hearing threshold (the lowest intensity that elicits a reproducible ABR waveform).
-
Drug Administration:
-
Amifostine Group: Administer amifostine (e.g., 100 mg/kg, i.p.) 90 minutes prior to this compound.
-
This compound Group: Administer this compound (e.g., a total dose of 7.5-12.5 mg/kg, i.p., which can be given as daily injections of 2.5 mg/kg).
-
Control Group: Administer saline.
-
-
Follow-up ABR: Perform ABR measurements at set time points after this compound administration (e.g., daily for the duration of this compound treatment and for 72 hours after the last injection) to monitor the progression of hearing loss.
-
Data Analysis: Calculate the ABR threshold shift by subtracting the baseline threshold from the post-treatment threshold for each frequency. Compare the threshold shifts between the treatment groups using appropriate statistical analysis.
Protocol 2: Evaluation of Amifostine Nephroprotection Using TUNEL Assay in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Drug Administration:
-
Amifostine Group: Administer amifostine (200 mg/kg, i.p.) 30 minutes before this compound.
-
This compound Group: Administer a single dose of this compound (6 mg/kg, i.p.).
-
Control Group: Administer 0.9% saline solution.
-
-
Tissue Collection: Euthanize rats at a specified time point (e.g., day 5 post-injection), when this compound-induced apoptosis is prominent. Perfuse the kidneys with saline followed by 4% paraformaldehyde. Excise the kidneys and fix them in 10% neutral buffered formalin.
-
Tissue Processing: Dehydrate the fixed kidney tissues through a graded ethanol series, clear with xylene, and embed in paraffin. Cut 4-5 µm thick sections and mount them on slides.
-
TUNEL Staining (Terminal deoxynucleotidyl transferase dUTP nick end labeling):
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if required by the specific kit protocol.
-
Permeabilize the cells with proteinase K.
-
Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., FITC-dUTP) in a humidified chamber, according to the manufacturer's instructions.
-
Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Microscopy and Analysis:
-
Visualize the sections using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.
-
Quantify apoptosis by counting the number of TUNEL-positive cells per field of view in the renal cortex and outer medulla. Compare the apoptotic index between the different treatment groups.
-
Protocol 3: In Vitro Assessment of Amifostine Neuroprotection Using PC12 Cell Neurite Outgrowth Assay
-
Cell Culture and Differentiation:
-
Culture PC12 cells in RPMI medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
To induce differentiation, plate PC12 cells at a low density (e.g., 1 x 10⁴ cells/well in a 24-well plate) on a substrate-coated surface (e.g., collagen type IV).
-
After 24 hours, switch to a low-serum differentiation medium (e.g., DMEM with 1% horse serum) containing 50-100 ng/mL of Nerve Growth Factor (NGF).
-
-
Drug Treatment:
-
After 72 hours of differentiation (when neurites are established), treat the cells with this compound (e.g., 5-20 µM) with or without pre-incubation (30-60 minutes) with amifostine or its active metabolite WR-1065.
-
-
Neurite Outgrowth Assessment:
-
After a 24-hour treatment period, fix the cells with 4% paraformaldehyde.
-
Immunostain for a neuronal marker such as β-III tubulin to visualize neurites.
-
Capture images using a phase-contrast or fluorescence microscope.
-
-
Quantification and Analysis:
-
Quantify neurite outgrowth by measuring the length of the longest neurite per cell or by counting the percentage of cells with neurites longer than the cell body diameter.
-
Compare the neurite length and percentage of neurite-bearing cells across the different treatment groups to determine if amifostine protects against this compound-induced neurite retraction.
-
Visualizations
Caption: Signaling pathways of this compound toxicity and amifostine protection.
References
Reducing cisplatin ototoxicity without compromising efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on reducing cisplatin-induced ototoxicity without compromising its efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced ototoxicity?
A1: this compound-induced ototoxicity is a multifactorial process primarily initiated by the generation of reactive oxygen species (ROS) within the cochlea.[1][2][3][4][5] This oxidative stress triggers a cascade of detrimental events, including:
-
Inflammation: Activation of signaling pathways like NF-κB and STAT1, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Apoptosis: Activation of intrinsic (mitochondrial) and extrinsic apoptotic pathways, involving the upregulation of pro-apoptotic proteins like Bax and the activation of caspases (e.g., caspase-3 and -9).
-
DNA Damage: this compound forms adducts with nuclear DNA, interfering with replication and repair mechanisms, which can trigger p53-mediated apoptosis.
-
Cellular Uptake: this compound enters cochlear hair cells through transporters like the copper transporter 1 (CTR1) and organic cation transporter 2 (OCT2).
Q2: What are the main classes of otoprotective agents currently under investigation?
A2: The main strategies for otoprotection against this compound-induced hearing loss target the key mechanisms of toxicity. These include:
-
Antioxidants: These agents, such as N-acetylcysteine (NAC), sodium thiosulfate, and various vitamins (E and C), work by scavenging ROS and replenishing endogenous antioxidant systems.
-
Anti-inflammatory Agents: Compounds that inhibit inflammatory pathways, such as inhibitors of NF-κB and STAT1, have shown promise in reducing cochlear damage. Dexamethasone is a corticosteroid that has been investigated for its anti-inflammatory and anti-apoptotic effects.
-
Apoptosis Inhibitors: These molecules, including XIAP (X-linked inhibitor of apoptosis protein), aim to block the apoptotic cascade and prevent hair cell death.
Q3: What is the only FDA-approved drug for reducing this compound-induced ototoxicity?
A3: As of September 2022, sodium thiosulfate (Pedmark) is the only FDA-approved treatment to reduce the risk of ototoxicity associated with this compound in pediatric patients one month of age and older with localized, non-metastatic solid tumors. For adult patients, there is currently no FDA-approved preventative treatment.
Q4: What are the advantages and disadvantages of systemic versus local delivery of otoprotectants?
A4:
-
Systemic Delivery:
-
Advantages: Convenient administration.
-
Disadvantages: Potential to interfere with the anticancer efficacy of this compound, systemic side effects, and the need for the otoprotectant to cross the blood-labyrinth barrier.
-
-
Local (Intratympanic) Delivery:
-
Advantages: Delivers high concentrations of the drug directly to the inner ear, minimizes systemic exposure and potential interference with chemotherapy, and bypasses the blood-labyrinth barrier.
-
Disadvantages: Requires multiple injections, which can be invasive and costly, and the drug is rapidly cleared from the middle ear. Novel delivery systems like hydrogels and nanoparticles are being developed to address the issue of rapid clearance.
-
Q5: Are there established animal models for studying this compound-induced ototoxicity?
A5: Yes, several animal models are used, each with its own set of advantages and limitations. Common models include mice, rats, guinea pigs, and zebrafish. Recently, there has been a shift towards using multi-cycle, low-dose this compound administration protocols in rodents to better mimic clinical scenarios and reduce mortality. Local delivery models are also being developed to induce robust hearing loss with minimal systemic toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High mortality rate in the animal model. | This compound dose is too high; single high-dose administration. | Switch to a multi-cycle, lower-dose this compound administration protocol. Ensure adequate hydration and nutritional support for the animals. |
| Inconsistent or minimal hearing loss observed. | This compound dose is too low; variability in drug formulation; animal strain differences. | Use clinical-grade this compound for more consistent results. Titrate the this compound dose to establish a reliable dose-response curve for hearing loss in your specific animal model and strain. |
| Otoprotective agent appears to interfere with this compound's anticancer effect. | Systemic administration of the otoprotectant. | Consider local (intratympanic) delivery of the otoprotective agent. If systemic administration is necessary, carefully evaluate the timing of administration (e.g., administering sodium thiosulfate 6 hours after this compound). Conduct in vitro cytotoxicity assays and in vivo tumor xenograft studies to assess any potential interference. |
| Poor delivery of otoprotectant to the inner ear with intratympanic injection. | Rapid clearance of the drug from the middle ear via the Eustachian tube. | Utilize a drug delivery system with a longer residence time, such as a hydrogel or nanoparticle-based formulation. |
| Variability in hair cell counts or immunohistochemistry results. | Inconsistent tissue processing and sectioning; subjective counting methods. | Implement standardized protocols for cochlear dissection, fixation, and sectioning. Use design-based stereology for unbiased cell counting. Ensure consistent antibody concentrations and incubation times for immunohistochemistry. |
Data Presentation
Table 1: Summary of Preclinical Studies on Otoprotective Agents
| Agent | Animal Model | This compound Dosage | Otoprotectant Dosage & Route | Key Findings | Reference(s) |
| Sodium Thiosulfate | Rat | 16 mg/kg, single IP injection | 4 g/m² IV, 6 hours post-cisplatin | Reduced hearing loss | |
| N-Acetylcysteine (NAC) | Rat | Not specified | Systemic | Otoprotective effect observed | |
| Dexamethasone | Mouse | Not specified | Intratympanic | Attenuated hearing loss and improved outer hair cell function | |
| Lovastatin | Mouse | Not specified | Systemic | Improved higher-frequency threshold hearing and reduced outer hair cell loss | |
| Ergothioneine (EGT) | Mouse | Not specified | Not specified | Alleviated this compound-induced hearing loss through the Nrf2 pathway | |
| Prednisolone (magnetic delivery) | Mouse | Not specified | Intratympanic via magnetic nanoparticles | Substantially reduced hearing loss at high frequencies |
Table 2: Summary of Clinical Trials on Otoprotective Agents
| Agent | Patient Population | Trial Phase | Key Findings | Reference(s) |
| Sodium Thiosulfate | Pediatric patients with localized, non-metastatic solid tumors | Phase III | Significant reduction in the incidence of this compound-induced hearing loss without compromising efficacy. Led to FDA approval. | |
| Sodium Thiosulfate | Children and adolescents with newly diagnosed cancer | Randomized | 28% incidence of hearing loss with sodium thiosulfate vs. 54% in the control group. No difference in survival. | |
| Amifostine | Children with average-risk medulloblastoma | Not specified | Reduced this compound-induced serious hearing loss. | |
| N-Acetylcysteine (NAC) | Patients with head and neck cancer | Clinical Study | Transtympanic injection of 10% NAC solution showed protection at 8 kHz. |
Experimental Protocols
In Vitro Otoprotection Assay Using Cochlear Explants
-
Cochlear Dissection: Harvest cochleae from postnatal day 3-5 mice or rats in sterile, ice-cold dissection medium (e.g., HBSS).
-
Explant Culture: Carefully dissect the organ of Corti and place it on a collagen-coated culture plate. Culture in DMEM/F12 medium supplemented with serum and antibiotics.
-
Treatment: After 24 hours of stabilization, treat the explants with the otoprotective agent for a predetermined time, followed by co-treatment with this compound and the otoprotective agent for 48 hours. Include control groups (untreated, this compound only, otoprotectant only).
-
Hair Cell Staining: Fix the explants with 4% paraformaldehyde. Permeabilize with Triton X-100 and stain with phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488) to visualize F-actin in hair cells.
-
Imaging and Quantification: Image the explants using a fluorescence microscope. Count the number of surviving inner and outer hair cells in defined regions of the cochlea.
In Vivo this compound-Induced Ototoxicity Model in Mice
-
Baseline Auditory Assessment: Measure baseline hearing thresholds using Auditory Brainstem Response (ABR) at various frequencies (e.g., 8, 16, 32 kHz).
-
This compound Administration: Employ a multi-cycle, low-dose regimen to mimic clinical protocols and reduce mortality. For example, administer this compound (e.g., 2.5-3.5 mg/kg) via intraperitoneal (IP) injection for four consecutive days, followed by a 10-day recovery period, repeated for three cycles.
-
Otoprotectant Administration: Administer the otoprotective agent according to the experimental design (e.g., systemically or locally via intratympanic injection) at a specified time relative to this compound administration.
-
Post-Treatment Auditory Assessment: Measure ABR thresholds at defined time points after the final this compound cycle to determine the degree of hearing loss (threshold shift).
-
Histological Analysis: At the end of the experiment, perfuse the animals and harvest the cochleae for histological analysis (e.g., hair cell counting, immunohistochemistry for markers of apoptosis or inflammation).
Mandatory Visualizations
Signaling Pathways in this compound Ototoxicity
References
- 1. Strategies to Mitigate this compound-Induced Ototoxicity: A Literature Review of Protective Agents, Mechanisms, and Clinical Gaps [mdpi.com]
- 2. Frontiers | Current Strategies to Combat this compound-Induced Ototoxicity [frontiersin.org]
- 3. Strategies to Mitigate this compound-Induced Ototoxicity: A Literature Review of Protective Agents, Mechanisms, and Clinical Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of this compound-Induced Ototoxicity and Otoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cisplatin Delivery to Solid Tumors Using Liposomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with liposomal cisplatin formulations.
Frequently Asked Questions (FAQs)
1. What are the main advantages of using liposomes to deliver this compound?
Encapsulating this compound in liposomes offers several advantages over the administration of free this compound. It can alter the drug's pharmacokinetic profile, leading to a longer circulation time and increased accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[1][2][3] This can improve the therapeutic index by increasing efficacy and reducing systemic toxicity, such as nephrotoxicity and ototoxicity, which are common dose-limiting side effects of this compound.[4][5]
2. What are the common methods for preparing this compound-loaded liposomes?
Several methods are employed to prepare this compound-loaded liposomes, each with its own set of advantages and challenges:
-
Thin-Film Hydration (Bangham method): This is a conventional method where lipids are dissolved in an organic solvent, which is then evaporated to form a thin lipid film. The film is subsequently hydrated with an aqueous solution of this compound.
-
Ethanol Injection: In this method, an ethanolic solution of lipids is rapidly injected into an aqueous solution containing this compound. This technique is known for its simplicity and the ability to produce small, unilamellar vesicles.
-
Reverse-Phase Evaporation: This method involves the formation of a water-in-oil emulsion, followed by the removal of the organic solvent under reduced pressure. It is often used to achieve high encapsulation efficiencies for water-soluble drugs like this compound.
3. How does the lipid composition of liposomes affect this compound delivery?
The lipid composition is a critical factor that influences the stability, drug release rate, and in vivo behavior of this compound liposomes.
-
Phospholipid Type: The choice of phospholipids, such as dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC), affects the membrane fluidity and transition temperature (Tm). Liposomes with higher Tm tend to have better drug retention.
-
Cholesterol Content: Cholesterol is often included to modulate membrane fluidity and stability, reducing the leakage of encapsulated this compound.
-
PEGylation: The inclusion of polyethylene glycol (PEG)-conjugated lipids (PEGylation) creates a hydrophilic layer on the liposome surface. This "stealth" coating sterically hinders interactions with blood components, reducing clearance by the reticuloendothelial system (RES) and prolonging circulation time.
4. What are the key parameters to characterize when developing a liposomal this compound formulation?
Thorough characterization is essential to ensure the quality and reproducibility of your formulation. Key parameters include:
-
Particle Size and Polydispersity Index (PDI): These are typically measured by dynamic light scattering (DLS) and are crucial for predicting in vivo behavior. A narrow size distribution is desirable.
-
Zeta Potential: This measurement indicates the surface charge of the liposomes and can predict their stability in suspension.
-
Encapsulation Efficiency (EE%): This determines the percentage of the initial drug that is successfully entrapped within the liposomes. It is a critical parameter for dosage calculations.
-
In Vitro Drug Release: This is often assessed using a dialysis method to understand how quickly this compound is released from the liposomes under physiological conditions.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and evaluation of this compound liposomes.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency | - Inefficient loading method for a hydrophilic drug like this compound.- this compound precipitating out of solution.- Leakage during formulation. | - Optimize the drug-to-lipid ratio.- Use a different loading method such as reverse-phase evaporation, which is often more efficient for water-soluble drugs.- Ensure this compound is fully dissolved in the aqueous phase before encapsulation.- Maintain a high NaCl concentration to prevent the hydrolysis of this compound. |
| Poor Formulation Stability (Aggregation/Fusion) | - Suboptimal lipid composition.- Inappropriate storage conditions.- Low zeta potential. | - Incorporate charged lipids to increase electrostatic repulsion.- Add cholesterol to the bilayer to enhance membrane rigidity.- Optimize storage temperature and buffer conditions.- For long-term storage, consider lyophilization with a cryoprotectant like trehalose or sucrose. |
| Rapid Drug Leakage | - High membrane fluidity.- Use of unsaturated phospholipids. | - Use saturated phospholipids with a higher phase transition temperature (Tm), such as DSPC.- Increase the cholesterol content in the formulation.- A study showed that substituting a portion of unsaturated phospholipids with saturated ones like HSPC can slow down this compound release. |
| Inconsistent Particle Size | - Inefficient size reduction method.- Liposome aggregation. | - Use extrusion through polycarbonate membranes with defined pore sizes for better size homogeneity.- Optimize sonication parameters (time, power) if used for size reduction.- Ensure adequate surface charge (zeta potential) to prevent aggregation. |
| Low In Vivo Efficacy Despite High Tumor Accumulation | - Insufficient drug release at the tumor site. | - This was a challenge observed with early formulations like SPI-077.- Modify the lipid composition to create a formulation with an intermediate drug release rate. A balance is needed between retaining the drug during circulation and releasing it at the tumor. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on liposomal this compound formulations.
Table 1: Physicochemical Properties of Different Liposomal this compound Formulations
| Formulation Composition (molar ratio) | Preparation Method | Mean Diameter (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DPPC:Cholesterol (1:1) | Dry film hydration | 285 ± 0.052 | +2.45 ± 0.65 | - | |
| DOPE:CHEMS:DSPE-PEG2000 (5.7:3.8:0.5) | Ether injection | 174 | - | ~20 | |
| HSPC:Cholesterol:DSPE-mPEG2000 (60:35:5) | Reverse-phase evaporation | 104.4 ± 11.5 | -40.5 ± 0.8 | ~10 | |
| S75:HSPC:Cholesterol (63:25:12) | - | 110-140 | - | 18.5 ± 2.47 | |
| DPPC:Cholesterol:GM3:DHP:DPPE (32:36.5:7:17.5:7) | - | 131 | -51 | - |
Table 2: In Vivo Pharmacokinetic Parameters of Liposomal this compound vs. Free this compound
| Formulation | Animal Model | t1/2 (h) | AUC (µg·h/mL) | Reference |
| Free this compound | Rats | - | - | |
| Liposomal this compound (L-Cis/MF) | Rats | - | >152-fold higher than free this compound | |
| DSPC:DPPC:DSPG:Chol (35:35:20:10) | Mice | 8.3 | - |
Experimental Protocols
1. Preparation of this compound Liposomes by Ethanol Injection Method
This protocol is adapted from Peleg-Shulman et al. (2001) as cited in related studies.
-
Preparation of Solutions:
-
Dissolve this compound in 0.9% NaCl at 60°C to a concentration of 8.5 mg/mL.
-
Dissolve the desired lipids in ethanol at 60-70°C to a concentration of 100 mg/mL.
-
-
Liposome Formation:
-
Pre-warm a syringe containing the ethanolic lipid solution.
-
Rapidly inject the ethanolic lipid solution into the aqueous this compound solution while stirring. A typical ratio is 100 µL of lipid solution to 900 µL of this compound solution.
-
Continue stirring the mixture in a covered vial for 1 hour at 60°C.
-
-
Size Reduction (optional but recommended):
-
Sequentially extrude the liposome suspension through polycarbonate membranes of decreasing pore size (e.g., 200 nm then 100 nm) for 11 passes each at 60°C.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against a suitable buffer (e.g., HEPES-buffered saline, pH 7.4) for 24 hours. Alternatively, tangential flow filtration can be used.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guide for assessing the cytotoxicity of liposomal this compound.
-
Cell Seeding:
-
Seed cells (e.g., C26, A549) in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of free this compound and liposomal this compound formulations in culture medium.
-
Add 100 µL of the drug-containing medium to the respective wells. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 40 µL of MTT solution (2.5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
Visualizations
Caption: Experimental workflow for liposomal this compound development.
References
- 1. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Anti-Tumor Efficacy of PEGylated Liposomes Co-Loaded with this compound and Mifepristone [mdpi.com]
- 3. Enhanced Efficacy of PEGylated Liposomal this compound: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Liposomal this compound Efficacy through Membrane Composition Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal this compound: a new this compound formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Cisplatin Precipitation in Stock Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues with cisplatin precipitation in stock solutions.
Frequently Asked Questions (FAQs)
1. Why is my this compound precipitating out of solution?
This compound precipitation can occur due to several factors, often related to the solvent used, storage conditions, and the chemical properties of this compound itself. Key reasons include:
-
Low Aqueous Solubility: this compound has limited solubility in pure water, approximately 1 mg/mL with warming.[1] Exceeding this concentration can lead to precipitation.
-
Hydrolysis (Aquation): In aqueous solutions with low chloride ion concentration, this compound undergoes hydrolysis, where chloride ligands are replaced by water molecules.[2][3][4][5] These aquated species are more reactive and can form less soluble hydroxo-bridged oligomers, leading to precipitation.
-
Temperature: Refrigeration of this compound solutions, especially at concentrations above 0.6 mg/mL, can cause precipitation. It is generally recommended to store this compound solutions at room temperature.
-
pH: The stability of this compound solutions is pH-dependent, with a preferable pH range of 3.5 to 5.5. Alkaline conditions can promote the formation of less soluble species.
-
Solvent Choice: Using inappropriate solvents can lead to precipitation or inactivation of this compound. For instance, while highly soluble in DMSO, this compound is rendered inactive due to ligand displacement.
-
Interaction with Metals: this compound can react with aluminum, leading to the formation of a black or brown precipitate. Ensure that any equipment used for handling this compound solutions, such as needles and syringes, is free of aluminum parts.
2. What is the recommended solvent for preparing this compound stock solutions?
The most recommended solvent for preparing this compound stock solutions for biological experiments is 0.9% sodium chloride (NaCl) solution (normal saline) . The excess chloride ions in the saline solution suppress the hydrolysis (aquation) of this compound, thereby enhancing its stability and preventing the formation of insoluble aquated species.
While this compound is soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), DMSO is strongly discouraged for biological studies as it reacts with this compound and inactivates it.
3. What is the maximum stable concentration of this compound in 0.9% NaCl?
To avoid precipitation, it is recommended to prepare this compound stock solutions in 0.9% NaCl at a concentration of less than 1 mg/mL , with ≤0.5 mg/mL being preferable for long-term stability. When storing refrigerated solutions, the concentration should be less than 0.6 mg/mL to prevent crystallization.
4. How should I store my this compound stock solution?
Proper storage is crucial to prevent precipitation and degradation. Key recommendations include:
-
Temperature: Store this compound solutions in 0.9% NaCl at room temperature (15-25°C). Do not refrigerate concentrated solutions, as this can cause precipitation. If refrigeration is necessary, ensure the concentration is below 0.6 mg/mL.
-
Light Protection: Protect this compound solutions from light to prevent photodecomposition. Store solutions in amber vials or wrap containers in foil.
-
Container: Use glass or polyethylene (PE) bags for storage. Avoid containers with aluminum parts.
5. I see a precipitate in my this compound solution. Can I redissolve it?
If precipitation has occurred due to exposure to low temperatures, it may be possible to redissolve it by warming the solution. Sonication at 40°C for 20-30 minutes has been reported to redissolve precipitate. However, if the precipitate is due to hydrolysis or other chemical reactions, it may not be possible to redissolve it, and the solution should be discarded.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | ~1 mg/mL (with warming) | Prone to hydrolysis; not recommended for storing stock solutions for more than a day. |
| 0.9% NaCl | < 1 mg/mL (recommended ≤0.5 mg/mL) | Recommended solvent for stability; dissolution can be slow. |
| Dimethylformamide (DMF) | ~10 mg/mL | Organic solvent option. |
| Dimethyl Sulfoxide (DMSO) | Highly soluble | Not recommended for biological studies as it inactivates this compound. |
Table 2: this compound Stability Under Different Storage Conditions
| Concentration | Solvent | Storage Temperature | Stability |
| ≤ 0.5 mg/mL | 0.9% NaCl | Room Temperature (15-25°C), protected from light | Stable for at least 30 days. |
| 0.5 mg/mL | 0.9% NaCl | Refrigerated (2-8°C) | No precipitation observed for up to 72 hours. |
| 0.6 mg/mL | 0.9% NaCl | Refrigerated (2-8°C) | No precipitation observed for up to 48 hours. |
| 1 mg/mL | 0.9% NaCl | Refrigerated (2-8°C) | Precipitation observed within one hour. |
Experimental Protocols
Protocol for Preparing a 0.5 mg/mL this compound Stock Solution in 0.9% NaCl
-
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (NaCl) solution
-
Sterile glass vial (amber or protected from light)
-
Calibrated balance
-
Vortex mixer or magnetic stirrer
-
Sterile filter (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated balance in a fume hood, following appropriate safety precautions.
-
Aseptically add the correct volume of sterile 0.9% NaCl solution to the vial containing the this compound powder to achieve a final concentration of 0.5 mg/mL.
-
Vortex or stir the solution at room temperature until the this compound is completely dissolved. This process can be slow and may take up to 2 hours. Gentle warming or sonication can be used to aid dissolution, but avoid excessive heat.
-
(Optional) Once dissolved, the solution can be sterile-filtered using a 0.22 µm filter.
-
Store the stock solution at room temperature (15-25°C), protected from light.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors affecting this compound stability in solution.
Caption: this compound hydrolysis (aquation) pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Hydrolysis of cis- and transplatin: structure and reactivity of the aqua complexes in a solvent free environment - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01182B [pubs.rsc.org]
- 3. Hydrolysis of cis- and transplatin: structure and reactivity of the aqua complexes in a solvent free environment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cisplatin's Therapeutic Index in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic index of cisplatin in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies being investigated to improve the therapeutic index of this compound in preclinical models?
A1: The main approaches focus on either increasing the drug's efficacy against tumor cells or decreasing its toxicity to normal tissues. Key strategies include:
-
Nanoparticle-based drug delivery: Encapsulating this compound in nanoparticles can enhance its accumulation in tumors through the enhanced permeability and retention (EPR) effect, while reducing exposure to healthy organs.[1][2][3] Various platforms like liposomes, polymeric nanoparticles, and inorganic nanoparticles are under investigation.[2]
-
Combination therapies: Co-administering this compound with other agents can potentiate its anti-cancer effects, overcome resistance, and in some cases, reduce toxicity.[4]
-
Toxicity mitigation: This involves the use of protective agents (nephroprotectants, otoprotectants) to shield normal tissues from this compound-induced damage.
-
Targeting DNA damage response (DDR) and repair pathways: Since this compound's primary mechanism of action is inducing DNA damage, inhibiting DNA repair pathways in cancer cells can enhance its cytotoxicity.
Q2: How can nanoparticle formulation improve this compound's therapeutic index?
A2: Nanoparticle formulations aim to alter the pharmacokinetics and biodistribution of this compound. By encapsulating the drug, nanoparticles can:
-
Increase tumor accumulation: The EPR effect allows nanoparticles to passively accumulate in the tumor microenvironment.
-
Enable targeted delivery: Nanoparticles can be engineered with ligands that bind to receptors overexpressed on cancer cells, leading to more specific drug delivery.
-
Provide controlled release: Some nanoparticles are designed to release this compound in response to specific stimuli within the tumor microenvironment, such as lower pH or specific enzymes.
-
Reduce systemic toxicity: By limiting the exposure of free this compound to healthy tissues like the kidneys and ears, nanoparticle delivery can reduce common side effects like nephrotoxicity and ototoxicity.
Q3: What are some common mechanisms of this compound resistance observed in preclinical models?
A3: this compound resistance is a significant challenge and can arise from various mechanisms, including:
-
Reduced intracellular drug accumulation: Decreased expression of uptake transporters (e.g., CTR1, OCTs) or increased expression of efflux pumps (e.g., ATP7A/7B) can limit the amount of this compound reaching its intracellular target.
-
Increased drug inactivation: Intracellular detoxification mechanisms, such as binding to glutathione and metallothioneins, can neutralize this compound before it can bind to DNA.
-
Enhanced DNA repair: Upregulation of DNA repair pathways, particularly the nucleotide excision repair (NER) pathway, can efficiently remove this compound-DNA adducts, leading to cell survival.
-
Altered signaling pathways: Dysregulation of apoptotic pathways (e.g., upregulation of anti-apoptotic proteins like survivin and XIAP) can allow cancer cells to evade this compound-induced cell death.
-
Epithelial-mesenchymal transition (EMT): The EMT process has been associated with the development of chemoresistance in some cancer models.
Troubleshooting Guides
Problem 1: High incidence of nephrotoxicity in our mouse model.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| High single dose of this compound | Consider dose fractionation, administering lower doses more frequently, which can reduce peak plasma concentrations and kidney exposure. |
| Dehydration of animals | Ensure adequate hydration of the animals before, during, and after this compound administration. Intravenous hydration with isotonic saline can significantly reduce nephrotoxicity. |
| Sub-optimal route of administration | For certain models, local delivery strategies might be considered if the tumor is accessible, to minimize systemic exposure. |
| Lack of nephroprotective co-treatment | Investigate the co-administration of nephroprotective agents. Several natural and synthetic compounds have shown promise in preclinical studies. |
Experimental Protocol: Evaluating a Nephroprotective Agent
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c) of a specific age and weight.
-
Grouping:
-
Group 1: Vehicle control (saline).
-
Group 2: this compound only (e.g., a single intraperitoneal injection of 20 mg/kg).
-
Group 3: this compound + Nephroprotective agent (at various doses).
-
Group 4: Nephroprotective agent only.
-
-
Administration: Administer the nephroprotective agent at a predetermined time before or after the this compound injection.
-
Monitoring: Monitor body weight and clinical signs daily.
-
Endpoint Analysis (typically 3-4 days post-cisplatin):
-
Collect blood for measurement of blood urea nitrogen (BUN) and serum creatinine (SCr).
-
Harvest kidneys for histopathological analysis (H&E staining) to assess tubular damage.
-
Perform immunohistochemistry or western blotting for markers of kidney injury (e.g., KIM-1, NGAL), inflammation (e.g., NF-κB), and apoptosis (e.g., cleaved caspase-3).
-
Problem 2: Inconsistent or lack of tumor response to this compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Development of this compound resistance | Characterize the expression of known resistance markers in your tumor model. Consider combination therapies to target resistance pathways. |
| Sub-optimal this compound dosage or schedule | Perform a dose-response study to determine the maximum tolerated dose (MTD) and an effective therapeutic dose for your specific tumor model. |
| Poor drug delivery to the tumor | Consider using nanoparticle-based formulations of this compound to improve tumor accumulation. |
| Tumor model heterogeneity | Ensure consistency in tumor implantation and size at the start of treatment. Use a sufficient number of animals per group to account for biological variability. |
Experimental Protocol: Developing a this compound-Resistant Cell Line
-
Cell Line: Start with a this compound-sensitive parental cell line (e.g., SCC15).
-
Initial Dosing: Treat the cells with a low concentration of this compound (e.g., the IC20) for a defined period (e.g., 48 hours).
-
Recovery: Remove the this compound-containing medium and allow the surviving cells to recover and repopulate.
-
Dose Escalation: Gradually increase the concentration of this compound in subsequent treatment cycles as the cells become more resistant.
-
Characterization: Periodically assess the IC50 of the cell line to quantify the level of resistance. Characterize the resistant cells for changes in gene and protein expression related to drug transport, DNA repair, and apoptosis.
Problem 3: Significant ototoxicity leading to animal welfare concerns.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| High cumulative dose of this compound | Optimize the dosing regimen to a multi-cycle, lower-dose protocol, which can still induce hearing loss but with lower systemic toxicity and mortality. |
| Systemic toxicity from intraperitoneal injection | For focused ototoxicity studies, consider local delivery methods to the inner ear to bypass systemic effects. |
| Inappropriate animal model | Some mouse strains may be more susceptible to this compound-induced ototoxicity. Ensure the chosen model is appropriate for the study's objectives. |
Experimental Protocol: Multi-Cycle this compound-Induced Ototoxicity Model
-
Animal Model: Use a mouse strain with good auditory function, such as CBA/CaJ.
-
Dosing Regimen: Administer low doses of this compound (e.g., 2.5-3.5 mg/kg) for four consecutive days, followed by a 10-day recovery period. Repeat for three cycles.
-
Auditory Function Assessment:
-
Measure Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAEs) at baseline and after the final cycle.
-
-
Histological Analysis:
-
After the final auditory assessment, perfuse the animals and collect the cochleae.
-
Perform immunohistochemistry to quantify the loss of outer hair cells and presynaptic ribbons.
-
Quantitative Data Summary
Table 1: Preclinical Models of this compound-Induced Toxicity
| Toxicity Type | Animal Model | This compound Dosing Regimen | Key Endpoints | Reference |
| Nephrotoxicity | Wistar rats | 8 mg/kg, single i.p. injection | BUN, SCr, histopathology, oxidative stress markers | |
| Nephrotoxicity | Mice | 10-13 mg/kg, single i.p. injection | Body weight loss, kidney histology (tubular necrosis) | |
| Ototoxicity | CBA/CaJ mice | 3 cycles of 2.5-3.5 mg/kg/day for 4 days, 10-day recovery | ABR threshold shifts, DPOAE amplitude reduction, hair cell loss | |
| Neurotoxicity | Mice | 2 cycles of 2.3 mg/kg/day for 5 days, 5-day recovery | Sensory nerve conduction velocity, nociceptive response |
Table 2: Efficacy of Combination Therapies with this compound in Preclinical Models
| Combination Agent | Cancer Model | Key Findings | Reference |
| Anti-CD70 therapy | Non-small cell lung cancer | Enhanced antibody-dependent cellular cytotoxicity (ADCC) and decreased cancer cell survival. | |
| EZH2 inhibitors (e.g., DZNep) | Lung cancer cell lines | Sensitized cancer cells to this compound, increased cytotoxicity. | |
| MLN4924 (Neddylation inhibitor) | Ovarian cancer cell lines | Synergistic cytotoxicity with this compound, sensitized chemoresistant cells. | |
| Survivin inhibitor (YM155) | Head and neck squamous cell carcinoma | Dose-dependent decrease in cell proliferation and reversion of this compound resistance in vitro and in vivo. |
Visualizations
Caption: Workflow for evaluating a nephroprotective agent against this compound-induced kidney injury.
Caption: Key mechanisms contributing to this compound resistance in cancer cells.
Caption: Troubleshooting logic for improving this compound's therapeutic index in preclinical studies.
References
- 1. Nanoparticle formulations of this compound for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Nanotechnology-Based this compound Delivery for ORL Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle formulations of this compound for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical data on the combination of this compound and anti-CD70 therapy in non-small cell lung cancer as an excellent match in the era of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reversing Cisplatin Resistance Through Epigenetic Modifications
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in reversing cisplatin resistance via epigenetic modifications.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the primary epigenetic mechanisms contributing to this compound resistance?
A1: this compound resistance is often mediated by heritable changes in gene expression that do not involve alterations to the DNA sequence itself.[1] The main epigenetic mechanisms include:
-
DNA Methylation: Hypermethylation of promoter regions of tumor suppressor genes or genes involved in apoptosis can lead to their silencing, promoting cell survival and drug resistance.[1][2] Conversely, hypomethylation can activate oncogenes. Increased activity of DNA methyltransferases (DNMTs) is often observed in resistant cells.[3][4]
-
Histone Modifications: Changes in histone acetylation and methylation patterns can alter chromatin structure, affecting the accessibility of DNA to this compound and to the transcriptional machinery. Histone deacetylases (HDACs) are frequently overexpressed in resistant cancers, leading to a more condensed chromatin state that can restrict this compound's access to DNA.
-
Non-coding RNAs (ncRNAs): MicroRNAs (miRNAs) and long non-coding RNAs (lncRNAs) can regulate the expression of genes involved in drug transport, DNA repair, and apoptosis. Dysregulation of these ncRNAs is a common feature of this compound-resistant tumors.
Q2: How can epigenetic drugs reverse this compound resistance?
A2: Epigenetic drugs, also known as "epidrugs," aim to reverse the aberrant epigenetic modifications that cause resistance.
-
DNMT Inhibitors (e.g., 5-Azacytidine, Decitabine): These drugs inhibit DNA methyltransferases, leading to the re-expression of silenced tumor suppressor genes and pro-apoptotic genes, thereby re-sensitizing cancer cells to this compound.
-
HDAC Inhibitors (e.g., Vorinostat/SAHA, Trichostatin A/TSA): These agents increase histone acetylation, leading to a more open chromatin structure. This can enhance this compound's ability to form DNA adducts and promote the expression of genes that trigger cell death.
-
miRNA-based Therapies: Strategies involving the use of miRNA mimics (to restore suppressed miRNAs) or anti-miRs (to inhibit overexpressed miRNAs) are being explored to modulate gene networks and overcome resistance.
Experimental Design & Troubleshooting
Q3: My this compound-resistant cell line shows high variability in its IC50 value between experiments. What could be the cause?
A3: Variability in IC50 values is a common issue. Consider the following factors:
-
Cell Culture Conditions: Ensure consistency in passage number, confluency at the time of treatment, and media composition. This compound-resistant cell lines may need to be periodically cultured with a low dose of this compound to maintain the resistant phenotype.
-
Seeding Density: The initial number of cells plated can significantly impact drug response. Optimize and standardize seeding density for your specific cell line.
-
Assay Duration: The length of the drug incubation period should be optimized and kept consistent.
-
Reagent Quality: Use fresh, high-quality reagents. Prepare this compound solutions fresh for each experiment, as it can degrade over time.
-
Biological Replicates: Always perform at least two independent biological replicates to ensure the reproducibility of your findings.
Q4: I am not seeing a synergistic effect when combining an HDAC inhibitor with this compound. What should I check?
A4: A lack of synergy can be due to several factors:
-
Dosing and Scheduling: The concentration and timing of drug administration are critical. Try different sequences (e.g., pre-treatment with the HDAC inhibitor for 24-48 hours before adding this compound) and a range of concentrations for both drugs.
-
Cell Line Specificity: The effect of epigenetic drugs can be highly cell-type dependent. The specific HDACs or DNMTs driving resistance in your cell line may not be targeted by the inhibitor you are using.
-
Mechanism of Resistance: Your cell line's primary resistance mechanism might not be epigenetically driven or may involve pathways not affected by HDAC inhibition. Consider other mechanisms like altered drug influx/efflux or enhanced DNA repair.
-
Endpoint Measurement: Ensure your viability or apoptosis assay is sensitive enough to detect synergistic effects. Consider using multiple assays (e.g., MTT, Annexin V/PI staining) to confirm your results.
Q5: How can I confirm that the reversal of resistance is due to an epigenetic mechanism?
A5: To establish a direct link, you need to demonstrate changes in the epigenetic landscape that correlate with re-sensitization.
-
DNA Methylation: Use bisulfite sequencing or methylation-specific PCR (MSP) to show demethylation of specific gene promoters after treatment with a DNMT inhibitor.
-
Histone Acetylation: Perform Western blotting to detect a global increase in acetylated histones (e.g., Ac-H3, Ac-H4) or use Chromatin Immunoprecipitation (ChIP) followed by qPCR to show increased acetylation at specific gene promoters after HDAC inhibitor treatment.
-
Gene Expression: Use RT-qPCR to confirm that the re-expression of silenced target genes coincides with the observed epigenetic changes and increased this compound sensitivity.
Quantitative Data Summary
Table 1: Effect of Epigenetic Inhibitors on this compound IC50 Values
| Cell Line | Cancer Type | Epigenetic Drug | This compound IC50 (Resistant) | This compound IC50 (Resistant + Epidrug) | Fold Sensitization |
| A2780cp | Ovarian | MEF2C Overexpression | ~20 µM | Decreased significantly | Not specified |
| MNB | Neuroblastoma | 5-Azacytidine (5-azaC) | Resistant at 1 µM | Sensitized (10-fold increase) | ~10 |
| A549/DDP | Lung | miR-148b mimic | High (unspecified) | Sensitized | Not specified |
| A2780/CP70 | Ovarian | Maintained with 1 µM this compound | High (unspecified) | Not Applicable | Not Applicable |
Data synthesized from multiple sources for illustrative purposes. Actual values are highly dependent on experimental conditions.
Key Signaling Pathways & Experimental Workflows
Signaling Pathway: Reversal of Resistance via DNMT Inhibition
The diagram below illustrates how DNMT inhibitors like 5-Azacytidine can reverse this compound resistance. In resistant cells, hypermethylation of tumor suppressor gene promoters by DNMT1 leads to their silencing. This allows cancer cells to evade apoptosis. 5-Azacytidine inhibits DNMT1, leading to demethylation, re-expression of the tumor suppressor gene, and subsequent sensitization to this compound-induced apoptosis.
Signaling Pathway: Reversal of Resistance via HDAC Inhibition
HDAC inhibitors promote an "open" chromatin structure by increasing histone acetylation. This makes DNA more accessible to this compound, enhancing the formation of DNA adducts and subsequent cell death pathways. It also facilitates the transcription of pro-apoptotic genes.
Experimental Workflow: Assessing Synergistic Effects
This workflow outlines the key steps to determine if an epigenetic drug synergizes with this compound to overcome resistance.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to measure the cytotoxic effects of this compound, alone and in combination with an epigenetic modifier, and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
This compound-sensitive and -resistant cancer cell lines
-
Complete growth medium
-
This compound (stock solution in 0.9% NaCl or DMSO)
-
Epigenetic drug (e.g., 5-Azacytidine, Vorinostat)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the epigenetic drug in complete growth medium. For combination treatments, prepare solutions containing a fixed concentration of the epigenetic drug with serial dilutions of this compound.
-
Treatment:
-
For single-agent IC50: Remove the old medium and add 100 µL of the various this compound dilutions to the wells. Include vehicle-only wells as a control.
-
For combination studies: Pre-treat cells with the epigenetic drug for a specified time (e.g., 24-48 hours). Then, add the this compound dilutions (in the presence of the epigenetic drug) and incubate for an additional 48-72 hours.
-
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the drug concentration.
-
Use non-linear regression (dose-response curve) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Western Blot for Histone Acetylation
This protocol is used to assess the global changes in histone acetylation following treatment with an HDAC inhibitor.
Materials:
-
Cell lysates from treated and untreated cells
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the HDAC inhibitor for the desired time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the acetyl-histone signal to the total histone signal to determine the relative increase in acetylation.
Protocol 3: Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol is used to determine if an epigenetic drug induces changes in histone modifications or transcription factor binding at a specific gene promoter.
Materials:
-
Cells treated with the drug of interest
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator or micrococcal nuclease
-
ChIP-grade antibody (e.g., anti-acetyl-Histone H3, anti-H3K27me3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for the target gene promoter and a negative control region
-
SYBR Green qPCR master mix
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate a portion of the lysate (input control) separately.
-
Incubate the remaining lysate with the ChIP-grade antibody overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a spin column kit.
-
qPCR Analysis:
-
Perform qPCR on the immunoprecipitated DNA and the input DNA using primers for your target promoter.
-
Calculate the percentage of input for each sample: % Input = 2^ (Ct(Input) - Ct(IP)) * 100.
-
Compare the % input between treated and untreated samples to determine the relative enrichment of the epigenetic mark at the target promoter.
-
References
- 1. Role of Epigenetics for the Efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Hypermethylated Genes Associated with this compound Resistance in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidrug Modulated Expression of MiR-152 and MiR-148a Reverse this compound Resistance in Ovarian Cancer Cells: An Experimental In-vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of DNA methyltransferase reverses this compound induced drug resistance in murine neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nanocarrier Modifications for Cisplatin Tumor Targeting
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the modification of nanocarriers to improve cisplatin tumor targeting.
Frequently Asked Questions (FAQs)
Q1: Why use a nanocarrier for this compound delivery?
A1: this compound is a highly effective chemotherapeutic agent, but its use is limited by severe side effects like nephrotoxicity and neurotoxicity, as well as the development of drug resistance.[1][2] Nanocarriers are designed to overcome these limitations by:
-
Improving Tumor Targeting: They can preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect (passive targeting).[3][4][5]
-
Reducing Systemic Toxicity: By encapsulating this compound, nanocarriers limit its exposure to healthy tissues, thereby reducing adverse side effects.
-
Enhancing Stability and Solubility: Nanoparticles can protect this compound from degradation in the bloodstream and improve its solubility.
-
Overcoming Drug Resistance: Nanocarriers can bypass cellular efflux pumps, a common mechanism of drug resistance.
-
Enabling Controlled Release: Formulations can be designed for sustained or stimulus-responsive drug release (e.g., in the acidic tumor microenvironment), optimizing the therapeutic window.
Q2: What is the difference between passive and active targeting?
A2:
-
Passive Targeting relies on the pathophysiology of solid tumors. Tumor blood vessels are often leaky or "fenestrated," and tumors typically have poor lymphatic drainage. Nanoparticles of a certain size (generally 100-200 nm) can extravasate through these leaky vessels and become trapped in the tumor interstitium. This phenomenon is known as the Enhanced Permeability and Retention (EPR) effect.
-
Active Targeting involves modifying the surface of the nanocarrier with specific ligands (e.g., antibodies, peptides, aptamers, or small molecules like folic acid) that bind to receptors overexpressed on the surface of cancer cells. This enhances the specificity of drug delivery and promotes cellular uptake through receptor-mediated endocytosis.
Q3: Which type of nanocarrier is best for this compound?
A3: The "best" nanocarrier depends on the specific application and desired outcome. Common types include:
-
Liposomes: Vesicles made of lipid bilayers. They are biocompatible and can encapsulate hydrophilic drugs like this compound in their aqueous core. Several liposomal this compound formulations have been investigated in clinical trials.
-
Polymeric Nanoparticles: Made from biodegradable and biocompatible polymers like PLGA (poly(lactic-co-glycolic acid)). They offer robust, controlled release profiles. However, encapsulating the small, hydrophilic this compound molecule can be challenging, often leading to low drug loading.
-
Polymeric Micelles: Self-assembling structures of amphiphilic block copolymers. They can encapsulate drugs and have shown promise in clinical trials (e.g., NC-6004). A key challenge is their stability in vivo, as they can disintegrate upon dilution in the bloodstream.
-
Inorganic Nanoparticles: Materials like gold nanoparticles (AuNPs) or mesoporous silica nanoparticles offer unique properties. AuNPs, for instance, can be easily functionalized and have been studied for this compound delivery.
Q4: How do I choose a targeting ligand for my nanocarrier?
A4: The choice of targeting ligand depends on the type of cancer being targeted. The ligand must bind to a receptor that is significantly overexpressed on the target cancer cells compared to normal cells. Examples include:
-
Folic Acid: Targets the folate receptor, which is overexpressed in various cancers, including ovarian, lung, and breast cancer.
-
Antibodies (or antibody fragments): Can be highly specific for tumor-associated antigens (e.g., Herceptin for HER2-positive breast cancer).
-
Peptides: Short amino acid sequences that can bind to specific receptors (e.g., RGD peptides that target integrins).
Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency
| Potential Cause | Troubleshooting Strategy |
| Poor affinity of this compound for the nanocarrier core. this compound is a small, hydrophilic molecule, making it difficult to retain within a hydrophobic polymer matrix like PLGA. | 1. Use a Prodrug Approach: Synthesize a more hydrophobic Pt(IV) prodrug of this compound, which can be more efficiently loaded into hydrophobic cores and is then reduced to the active this compound inside the cell. 2. Modify the Formulation Method: For polymeric nanoparticles, use a double emulsion (w/o/w) method, which is better suited for encapsulating hydrophilic drugs. 3. Optimize Drug-to-Polymer Ratio: Systematically vary the initial amount of this compound relative to the polymer. Response surface methodology can be used to find the optimal ratio. |
| Drug leakage during the formulation process. High-energy processes like sonication or homogenization can cause premature drug loss. | 1. Optimize Process Parameters: Reduce sonication/homogenization time and power. Perform these steps in an ice bath to minimize temperature increase. 2. Increase Viscosity of the External Phase: Using a higher concentration of a stabilizer like PVA can help prevent drug diffusion from the internal phase. |
| Inaccurate quantification of loaded drug. | 1. Validate Quantification Method: Ensure the method used to separate free drug from encapsulated drug (e.g., centrifugation, dialysis) is effective. 2. Use a Reliable Assay: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to accurately quantify the platinum content, which is more sensitive and specific than UV-Vis spectroscopy for this compound. |
Issue 2: Undesirable Particle Size or High Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Strategy |
| Suboptimal formulation parameters. The ratio of polymer, solvent, and stabilizer concentration directly impacts particle size and uniformity. | 1. Adjust Stabilizer Concentration: Increasing the concentration of stabilizers like PVA or Poloxamer typically leads to smaller particle sizes. 2. Modify Polymer Concentration: Lowering the polymer concentration in the organic phase often results in smaller nanoparticles. 3. Optimize Homogenization/Sonication: Increase the energy input (power or duration) to reduce particle size, but be mindful of potential drug degradation or leakage. |
| Particle aggregation after synthesis. Nanoparticles may aggregate due to insufficient surface charge (low Zeta Potential) or removal of the stabilizer during washing steps. | 1. Check Zeta Potential: Aim for a zeta potential of at least ±20 mV for good colloidal stability. If it's too low, consider using a different stabilizer or modifying the nanoparticle surface. 2. Optimize Washing Procedure: Use less aggressive washing steps (e.g., lower centrifugation speed) or add a small amount of stabilizer to the washing medium. 3. Lyophilization with Cryoprotectant: If preparing a powder form, use a cryoprotectant (e.g., mannitol, sucrose) to prevent irreversible aggregation upon reconstitution. |
Issue 3: Premature Drug Release (Burst Release)
| Potential Cause | Troubleshooting Strategy |
| Drug adsorbed to the nanoparticle surface. A significant portion of the drug may be weakly bound to the surface rather than encapsulated within the core. | 1. Improve Washing Steps: Increase the number of washing/centrifugation cycles after synthesis to remove surface-adsorbed this compound. 2. Crosslink the Nanocarrier: For systems like polymeric micelles, crosslinking the core or shell can enhance stability and prevent premature disassembly and drug release. |
| High porosity or rapid degradation of the carrier matrix. | 1. Use a Higher Molecular Weight Polymer: Higher MW polymers generally degrade more slowly, leading to a more sustained release profile. 2. Change Polymer Composition: For PLGA, a higher ratio of lactide to glycolide (e.g., 75:25) results in a slower-degrading polymer and thus slower drug release. |
Data Presentation: Comparison of Nanocarrier Formulations
The following tables summarize representative quantitative data for different this compound nanocarrier systems. Note: Values can vary significantly based on the specific formulation and measurement techniques used.
Table 1: Physicochemical Properties of this compound-Loaded Nanocarriers
| Nanocarrier Type | Typical Size (nm) | Zeta Potential (mV) | Drug Loading (DL %) | Encapsulation Efficiency (EE %) | Reference |
| PLGA Nanoparticles | 110 - 160 | -15 to -30 | ~2 - 9% | ~25 - 95% | |
| Liposomes | 90 - 120 | -10 to +5 | Varies | ~15 - 65% | |
| Polybutylcyanoacrylate (PBCA) | ~200 | -18 | ~5% | ~23% | |
| Sericin Nanocarriers | ~330 | -15 | Not specified | ~84% | |
| Chitosan-based NPs | ~420 | Not specified | ~9% | Not specified |
Table 2: In Vitro/In Vivo Performance Indicators
| Nanocarrier System | Drug Release Profile | In Vitro Effect (vs. Free this compound) | In Vivo Tumor Accumulation (vs. Free this compound) | Reference |
| PLGA-mPEG NPs | Sustained release over days | Delayed tumor growth | Higher survival rate | |
| PBCA NPs | Slow, controlled (9% in 48h) | 2.3-fold increase in cytotoxicity | 1.8-fold increase in therapeutic effect | |
| Liposomes | Sustained release | Lower IC50 (more potent) | Not specified | |
| Hybrid NPs (Sodium Cholate) | Not specified | Not specified | 10-fold higher plasma concentration, high tumor accumulation |
Key Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization for your specific materials and experimental setup.
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles (Double Emulsion w/o/w)
This method is adapted from procedures described for encapsulating hydrophilic drugs.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v)
-
Deionized water
-
Probe sonicator, magnetic stirrer, centrifuge
Procedure:
-
Primary Emulsion (w/o): a. Dissolve a precise amount of this compound (e.g., 4 mg) in a small volume of deionized water (e.g., 1 mL). b. Dissolve a precise amount of PLGA (e.g., 100 mg) in an organic solvent like DCM (e.g., 10 mL). c. Add the aqueous this compound solution to the PLGA/DCM solution. d. Immediately sonicate this mixture using a probe sonicator (e.g., 60W for 1 min) in an ice bath to form a stable water-in-oil (w/o) emulsion.
-
Secondary Emulsion (w/o/w): a. Add the primary emulsion dropwise into a larger volume of aqueous PVA solution (e.g., 25 mL of 1% PVA) while stirring vigorously. b. Sonicate the resulting mixture again (e.g., 2 x 1 min) in an ice bath to form the final w/o/w double emulsion.
-
Solvent Evaporation: a. Place the emulsion on a magnetic stirrer and stir at room temperature for 4-6 hours to allow the DCM to evaporate completely, leading to nanoparticle hardening.
-
Purification: a. Centrifuge the nanoparticle suspension (e.g., 15,000 x g, 20 min, 4°C) to pellet the nanoparticles. b. Discard the supernatant, which contains free this compound and PVA. c. Resuspend the nanoparticle pellet in deionized water and repeat the washing step 2-3 times to ensure complete removal of unencapsulated drug.
-
Storage/Lyophilization: a. Resuspend the final purified pellet in a small amount of water containing a cryoprotectant (e.g., 5% sucrose). b. Flash-freeze the suspension and lyophilize to obtain a dry powder that can be stored at -20°C.
Protocol 2: Ligand Conjugation to Nanoparticles (Folic Acid Example via EDC/NHS Chemistry)
This protocol describes the covalent conjugation of a targeting ligand (folic acid) to nanoparticles with surface amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., PEG-NH2 coated)
-
Folic Acid (FA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (e.g., 10 kDa MWCO)
Procedure:
-
Activation of Folic Acid: a. Dissolve folic acid, EDC, and NHS in anhydrous DMSO. A typical molar ratio is FA:EDC:NHS = 1:1.2:1.2. b. Stir the reaction mixture in the dark at room temperature for 12-24 hours. This activates the carboxylic acid group of folic acid to form a reactive NHS ester.
-
Conjugation to Nanoparticles: a. Disperse the amine-functionalized nanoparticles in PBS (pH 7.4). b. Add the activated folic acid solution dropwise to the nanoparticle suspension while stirring. c. Allow the reaction to proceed for 4-6 hours at room temperature. The amine groups on the nanoparticle surface will react with the NHS ester of folic acid to form a stable amide bond.
-
Purification: a. Transfer the reaction mixture to a dialysis bag (10 kDa MWCO). b. Dialyze against a large volume of deionized water for 48 hours, with frequent water changes, to remove unreacted folic acid, EDC, NHS, and DMSO. c. Collect the purified folate-conjugated nanoparticles from the dialysis bag.
Protocol 3: In Vitro this compound Release Assay
This protocol measures the rate of drug release from nanoparticles under physiological conditions.
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4 (and optionally pH 5.5 to mimic endosomal environment)
-
Incubator shaker (37°C)
-
Centrifuge tubes
-
Quantification instrument (e.g., ICP-MS or UV-Vis Spectrometer)
Procedure:
-
Sample Preparation: a. Suspend a known amount of this compound-loaded nanoparticles (e.g., 45 mg) in a known volume of release buffer (e.g., 45 mL PBS, pH 7.4) in a centrifuge tube.
-
Incubation: a. Place the tube in an incubator shaker set to 37°C with constant, gentle agitation (e.g., 50 rpm).
-
Sampling: a. At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours, and daily thereafter), withdraw a small aliquot of the suspension (e.g., 1.5 mL). b. To maintain sink conditions, replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer.
-
Sample Processing: a. Centrifuge the collected aliquots at high speed to pellet the nanoparticles. b. Carefully collect the supernatant, which contains the released this compound.
-
Quantification: a. Analyze the this compound concentration in the supernatant using a suitable method (e.g., UV-Vis spectroscopy at ~301 nm or ICP-MS for platinum content). b. Create a standard curve with known concentrations of this compound in the same buffer to calculate the amount of drug released.
-
Data Analysis: a. Calculate the cumulative percentage of this compound released at each time point relative to the total amount of drug initially loaded in the nanoparticles. b. Plot the cumulative release (%) versus time.
Visualizations
Targeting Mechanisms
Caption: Passive (EPR) and active (ligand-receptor) targeting of this compound nanocarriers.
Experimental Workflow
Caption: A typical experimental workflow for nanocarrier development and evaluation.
Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting low this compound loading efficiency.
References
- 1. Nanoparticle formulations of this compound for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical Characterization and Biodistribution of this compound Loaded in Surfactant Modified-Hybrid Nanoparticles Using Polyethylene Oxide-b-Polymethacrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nanocarrier-mediated cancer therapy with this compound: A meta-analysis with a promising new paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Delivery of this compound-Derived Nanoprecursors via a Biomimetic Yeast Microcapsule for Tumor Therapy by the Oral Route - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-head comparison of cisplatin and oxaliplatin in colon cancer cells.
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of cisplatin and oxaliplatin, two platinum-based chemotherapeutic agents, focusing on their activity in colon cancer cells. While structurally related, these compounds exhibit significant differences in their clinical efficacy, mechanisms of action, and resistance profiles, particularly in the context of colorectal cancer. Oxaliplatin, a third-generation platinum analog, has demonstrated significant activity against colorectal cancer, a disease in which this compound is largely ineffective.[1][2][3] This guide synthesizes experimental data to elucidate the key molecular and cellular distinctions that underlie their differential activities.
Mechanism of Action: A Tale of Two Adducts
Both this compound and oxaliplatin exert their cytotoxic effects primarily by forming platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately triggering cell death.[1][4] Both drugs predominantly form intra-strand crosslinks at guanine residues. However, the nature of their carrier ligands—cis-diammine for this compound and a 1,2-diaminocyclohexane (DACH) for oxaliplatin—leads to critical structural differences in the resulting DNA lesions.
The bulky DACH ligand on oxaliplatin creates a more substantial and hydrophobic DNA adduct compared to the smaller ammine groups of this compound. This structural disparity is believed to be a key reason for their different biological consequences. The bulkier oxaliplatin-DNA adducts are thought to be more effective at inhibiting DNA synthesis. Furthermore, these distinct adducts are recognized differently by cellular machinery, particularly DNA repair proteins, which profoundly impacts drug resistance and cytotoxicity.
Comparative Cytotoxicity in Colon Cancer Cell Lines
Experimental data consistently demonstrates that oxaliplatin is more cytotoxic than this compound in colon cancer cell lines. This is evident from the lower 50% inhibitory concentration (IC50) values observed for oxaliplatin across various cell lines. Notably, a lower intracellular concentration and fewer DNA adducts are required for oxaliplatin to exert its cytotoxic effects compared to this compound.
| Drug | Cell Line | IC50 (µM) | Exposure Time | Assay | Reference |
| This compound | HCT-15 | 1.0 | 24 h | Clonogenic | |
| Oxaliplatin | HCT-15 | 1.9 | 24 h | Clonogenic | |
| This compound | HCT116 WT | ~19 (short exp.) | 1 h | SRB | |
| Oxaliplatin | HCT116 WT | ~14 (short exp.) | 1 h | SRB | |
| Oxaliplatin | HCT116 WT | 12 (long exp.) | 8 h | Clonogenic | |
| Oxaliplatin | HCT116 | 0.64 | Not Specified | MTT | |
| Oxaliplatin | HT29 | 0.58 | Not Specified | MTT | |
| Oxaliplatin | SW480 | 0.49 | Not Specified | MTT | |
| Oxaliplatin | DLD1 | 2.05 | Not Specified | MTT | |
| Oxaliplatin | SW480 | 1.9 | 48 h | Not Specified | |
| Oxaliplatin | DLD1 | 10.3 | 48 h | Not Specified | |
| Oxaliplatin | HT29 | 2.5 | 48 h | Not Specified |
Table 1: Comparative IC50 values of this compound and oxaliplatin in various human colon cancer cell lines. Note that direct comparison should be made cautiously due to variations in experimental conditions (e.g., exposure time, assay type).
Induction of Apoptosis and Cell Cycle Arrest
Both platinum agents induce programmed cell death (apoptosis) and disrupt the normal cell cycle, but through partially distinct mechanisms and efficiencies.
Apoptosis Induction
Oxaliplatin is a potent inducer of apoptosis in colon cancer cells. Studies have shown that oxaliplatin treatment leads to the activation of key apoptotic effector proteins, including caspase-3, -8, and -9, and promotes the release of cytochrome c from mitochondria. In some cell lines, oxaliplatin has been observed to downregulate the expression of apoptosis inhibitors like survivin and reduce the phosphorylation of Bcl-2 and Bcl-xl. While this compound also induces apoptosis, some evidence suggests that in colon cancer cells, both apoptotic and necrotic mechanisms contribute to oxaliplatin-induced cell death, whereas apoptosis is the predominant mechanism for this compound.
| Drug | Cell Line | Effect on Apoptosis | Key Molecular Events | Reference |
| Oxaliplatin | HCT116 | Increased apoptosis rate compared to WT | Increased Bax induction, caspase activation | |
| Oxaliplatin | DLD1, SW480, HT29 | Induction of apoptosis | Reduced phosphorylation of Bcl-2/Bcl-xl, decreased survivin | |
| Oxaliplatin | CT26 | Increased apoptosis | Increased Bax, p53, and active caspase-3 expression | |
| Oxaliplatin | HCT15 | Dose-dependent apoptosis | Activation of caspase-8, -9, -3; mitochondrial depolarization |
Table 2: Summary of apoptotic effects induced by oxaliplatin in colon cancer cells.
References
- 1. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - ecancer [ecancer.org]
- 2. Pharmacologic resistance in colorectal cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxaliplatin Resistance Induced by ERCC1 Up-regulation Is Abrogated by siRNA-mediated Gene Silencing in Human Colorectal Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. Review of this compound and Oxaliplatin in Current Immunogenic and Monoclonal Antibody Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cisplatin's Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent engages its intended target within the complex cellular environment is a cornerstone of modern drug discovery. This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with established alternative methods for validating the target engagement of cisplatin, a cornerstone of chemotherapy. The primary focus is on this compound's interaction with its main target: nuclear DNA.
This compound exerts its cytotoxic effects primarily by forming adducts with DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis. Validating this on-target effect is crucial for understanding its mechanism of action, identifying potential resistance mechanisms, and developing novel therapeutic strategies.
Cellular Thermal Shift Assay (CETSA): A Label-Free Approach to Target Engagement
CETSA is a powerful biophysical technique that assesses the binding of a ligand to its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein. While CETSA is predominantly used for protein targets, its application can be conceptually extended to monitor the engagement of drugs with large molecular complexes, including DNA. In the context of this compound, the formation of this compound-DNA adducts can alter the thermal stability of the entire chromatin complex.
How CETSA Works:
The workflow for a CETSA experiment involves treating cells with the compound of interest, followed by a heat challenge across a range of temperatures. Upon heating, unbound and less stable proteins (or nucleoprotein complexes) denature and aggregate. The remaining soluble fraction is then collected, and the amount of the target of interest is quantified, typically by Western blotting or mass spectrometry. An increase in the thermal stability of the target in the presence of the drug indicates target engagement.
dot
Experimental Protocol: CETSA for this compound-DNA Engagement (Conceptual)
Since direct CETSA protocols for this compound-DNA engagement are not widely established, this conceptual protocol is based on the principles of CETSA and the known mechanism of this compound. The stability of histone proteins, which are tightly associated with DNA in chromatin, can serve as a surrogate marker for the thermal stability of the DNA-protein complex.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., A549, human lung carcinoma) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 4-24 hours) to allow for drug uptake and DNA adduct formation.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins and cell debris (pellet).
-
-
Quantification:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions.
-
Analyze the levels of a core histone protein (e.g., Histone H3) in the soluble fractions by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble histone protein against the temperature for both this compound-treated and vehicle-treated samples to generate melting curves.
-
A rightward shift in the melting curve for the this compound-treated samples compared to the control indicates thermal stabilization of the chromatin and thus, target engagement.
-
Alternative Methods for Validating this compound's Target Engagement
While CETSA offers a label-free, in-cell approach, other well-established methods are more direct in quantifying this compound-DNA adducts.
Immunofluorescence (IF) Staining
Immunofluorescence staining utilizes specific antibodies that recognize and bind to this compound-DNA adducts. This allows for the direct visualization and quantification of DNA damage within individual cells.
dot
Experimental Protocol: Immunofluorescence Staining of this compound-DNA Adducts
-
Cell Culture and Treatment:
-
Grow cells on coverslips and treat with this compound as described for the CETSA protocol.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with a primary antibody specific for this compound-DNA adducts (e.g., anti-Pt-(GG) antibody) overnight at 4°C.[1][2]
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of the this compound-adduct signal within the nucleus using image analysis software.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive analytical technique that can measure the elemental composition of a sample. It can be used to quantify the amount of platinum bound to DNA, providing a direct and absolute measure of target engagement.
Experimental Protocol: ICP-MS for this compound-DNA Adducts
-
Cell Culture and Treatment:
-
Treat a known number of cells with this compound.
-
-
DNA Isolation:
-
Harvest the cells and isolate genomic DNA using a standard DNA extraction kit.
-
-
Sample Preparation:
-
Quantify the amount of isolated DNA.
-
Digest the DNA samples in concentrated nitric acid.[3]
-
-
ICP-MS Analysis:
-
Analyze the digested samples using an ICP-MS instrument to determine the concentration of platinum.
-
-
Data Analysis:
-
Calculate the number of platinum atoms per unit of DNA (e.g., per µg of DNA or per 10^6 nucleotides).
-
Comparison of Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Immunofluorescence (IF) Staining | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Principle | Ligand-induced thermal stabilization of the target complex. | Antibody-based detection of specific DNA adducts.[1][2] | Elemental analysis of platinum bound to DNA. |
| Readout | Change in thermal stability (melting curve shift). | Fluorescence intensity in the nucleus. | Absolute quantification of platinum. |
| Nature of Data | Semi-quantitative to quantitative (relative). | Semi-quantitative to quantitative. | Highly quantitative (absolute). |
| Throughput | Moderate to high (with automated platforms). | Low to moderate. | Low to moderate. |
| Labeling | Label-free. | Requires specific antibodies. | Label-free. |
| Cellular Context | In-cell measurement reflecting the physiological environment. | Provides single-cell resolution and spatial information. | Requires cell lysis and DNA isolation. |
| Advantages | - Label-free- Reflects in-cell target engagement- Can be adapted for high-throughput screening | - High specificity for adducts- Single-cell resolution- Provides spatial information | - High sensitivity- Absolute quantification- Gold standard for elemental analysis |
| Limitations | - Indirect measure for DNA engagement- May not be suitable for all DNA-binding agents- Requires specific antibodies for detection (e.g., Western blot) | - Requires specific and validated antibodies- Potential for non-specific binding- Fixation and permeabilization can alter cell morphology | - Destructive to the sample- Does not provide single-cell or spatial information- Requires specialized equipment |
Concluding Remarks
The choice of method for validating this compound's target engagement depends on the specific research question and available resources.
-
CETSA is a valuable tool for initial screening and for confirming target engagement in a physiologically relevant context without the need for compound labeling. While its application to DNA as a direct target requires further methodological development, monitoring the stability of associated chromatin proteins provides a viable surrogate.
-
Immunofluorescence staining offers the advantage of single-cell resolution and spatial information, allowing researchers to visualize the formation of this compound-DNA adducts within the nucleus. This method is particularly useful for studying cell-to-cell variability in drug response.
-
ICP-MS provides the most accurate and sensitive absolute quantification of platinum bound to DNA. It is the gold standard for determining the precise level of DNA damage and is invaluable for dose-response studies and for correlating target engagement with cellular outcomes.
For a comprehensive understanding of this compound's target engagement, a multi-faceted approach combining the in-cell, label-free nature of CETSA with the direct and quantitative power of immunofluorescence and ICP-MS is recommended. This integrated strategy will provide robust validation of on-target activity and pave the way for a deeper understanding of this critical anticancer agent.
dot
References
A Preclinical Meta-Analysis of Platinum-Based Drugs: Cisplatin, Carboplatin, and Oxaliplatin
This guide provides a comparative meta-analysis of preclinical data for three widely used platinum-based chemotherapeutic agents: cisplatin, carboplatin, and oxaliplatin. The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of their performance, underlying mechanisms, and experimental methodologies based on available preclinical studies.
Executive Summary
This compound, the first-generation platinum drug, remains a cornerstone of cancer therapy, demonstrating broad and potent cytotoxic activity. However, its clinical use is often limited by significant side effects, particularly nephrotoxicity. Carboplatin, a second-generation analog, was developed to mitigate this compound's toxicity profile, exhibiting a better safety profile but generally reduced potency. Oxaliplatin, a third-generation compound, has a distinct mechanism of action and has shown efficacy in this compound-resistant cancer models, particularly in colorectal cancer. This guide summarizes the preclinical evidence comparing these three agents in terms of their in vitro cytotoxicity and in vivo anti-tumor efficacy, and delves into their distinct signaling pathways.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, carboplatin, and oxaliplatin in various cancer cell lines as reported in preclinical literature. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, exposure times, and assay methods. The data presented here is a synthesis from multiple sources to provide a comparative overview.
| Cell Line | Cancer Type | Drug | IC50 (µM) | Exposure Time (hours) | Reference |
| A498 | Kidney Cancer | This compound | 27 | 1 | [1][2] |
| Carboplatin | 273 | 1 | [1][2] | ||
| Oxaliplatin | 36 | 1 | [1] | ||
| A2780 | Ovarian Cancer | This compound | 1.5 | 72 | |
| Carboplatin | 15 | 72 | |||
| Oxaliplatin | 0.5 | 72 | |||
| HCT116 | Colorectal Cancer | This compound | 3.2 | 48 | |
| Carboplatin | 45 | 48 | |||
| Oxaliplatin | 1.8 | 48 | |||
| MCF-7 | Breast Cancer | This compound | 8.7 | 72 | |
| Carboplatin | >100 | 72 | |||
| Oxaliplatin | 4.5 | 72 |
Note: The IC50 values are indicative and can vary significantly based on the specific experimental protocol. The provided references should be consulted for detailed methodologies.
In Vivo Anti-Tumor Efficacy: A Qualitative Summary
A direct quantitative meta-analysis of in vivo preclinical studies is challenging due to the heterogeneity in animal models, tumor types, dosing regimens, and endpoint measurements. However, a qualitative synthesis of the available literature suggests the following trends:
-
This compound consistently demonstrates potent anti-tumor activity across a wide range of xenograft models. Its efficacy is often considered the benchmark against which newer platinum analogs are compared.
-
Carboplatin generally requires higher doses to achieve comparable anti-tumor efficacy to this compound in preclinical models. While it exhibits a more favorable safety profile, its reduced potency is a key differentiator.
-
Oxaliplatin shows significant anti-tumor activity, particularly in colorectal cancer models where this compound and carboplatin are less effective. Notably, oxaliplatin has demonstrated efficacy in some this compound-resistant tumor models, highlighting its distinct mechanism of action.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a generalized procedure for determining the cytotoxic effects of platinum-based drugs on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Seeding:
- Cancer cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
- Plates are incubated for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
2. Drug Treatment:
- Stock solutions of this compound, carboplatin, and oxaliplatin are prepared in an appropriate solvent (e.g., DMSO or saline).
- A series of dilutions of each drug are prepared in culture medium to achieve the desired final concentrations.
- The culture medium from the 96-well plates is removed, and 100 µL of the medium containing the various drug concentrations is added to the respective wells. Control wells receive medium with the vehicle solvent only.
- Plates are incubated for a specified exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- The medium is then carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
- The absorbance values are corrected for background absorbance from wells without cells.
- Cell viability is expressed as a percentage of the control (untreated) cells.
- The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol describes a general workflow for assessing the anti-tumor efficacy of platinum-based drugs in a subcutaneous tumor xenograft model in mice.
1. Animal Model and Tumor Implantation:
- Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
- A suspension of human cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
- Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
2. Randomization and Dosing:
- Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound, carboplatin, oxaliplatin) with a sufficient number of animals per group (typically 8-10).
- Drugs are administered via an appropriate route (e.g., intraperitoneal or intravenous injection) at predetermined doses and schedules. Dosing is often based on previous toxicity studies to determine the maximum tolerated dose.
3. Tumor Measurement and Monitoring:
- Tumor volume is measured at regular intervals (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
- Animal body weight and general health are monitored throughout the study to assess toxicity.
4. Endpoint and Data Analysis:
- The study is terminated when tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed.
- The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
- Other endpoints may include tumor growth delay and survival analysis.
- Statistical analysis (e.g., ANOVA, t-test) is used to determine the significance of the differences between treatment groups.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of platinum-based drugs are primarily mediated by their ability to form adducts with DNA, leading to the activation of cellular stress responses and ultimately, apoptosis. However, there are key differences in the signaling pathways activated by this compound, carboplatin, and oxaliplatin.
This compound and Carboplatin Signaling Pathway
This compound and carboplatin share a similar mechanism of action, which involves the formation of platinum-DNA adducts that primarily trigger the DNA damage response (DDR) pathway.
Caption: this compound and Carboplatin DNA Damage Response Pathway.
Oxaliplatin Signaling Pathway
While oxaliplatin also forms DNA adducts, it is recognized differently by cellular machinery, leading to a distinct downstream signaling cascade that is less dependent on the mismatch repair (MMR) system. This contributes to its activity in this compound-resistant cells.
Caption: Oxaliplatin's Distinct DNA Damage and Apoptotic Pathway.
Experimental Workflow Comparison
The following diagram illustrates a typical workflow for the preclinical comparison of platinum-based drugs, from in vitro screening to in vivo efficacy studies.
Caption: Preclinical Evaluation Workflow for Platinum-Based Drugs.
References
Safety Operating Guide
Proper Disposal of Cisplatin: A Guide for Laboratory Professionals
Cisplatin, a potent antineoplastic agent, requires stringent handling and disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides essential, step-by-step instructions for the proper disposal of this compound waste, adhering to safety and regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes double nitrile gloves, a disposable lab coat, and chemical splash goggles.[1][2] In cases of potential aerosol generation, a fit-tested N95 respirator may be necessary.[3]
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Type B1 or B2 Biological Safety Cabinet (BSC), to minimize inhalation exposure.[1][3] The work area should be covered with absorbent pads to contain any potential spills.
-
Spill Management: A spill kit specifically for chemotherapeutic agents must be readily available. In the event of a spill, evacuate the area and alert others. Small spills (less than 5 ml) may be cleaned by trained personnel wearing appropriate PPE, using absorbent pads to wipe up the liquid. The spill area should then be decontaminated. Do not attempt to clean up large spills without specialized training and equipment.
Step-by-Step this compound Disposal Procedure
This compound and all materials that come into contact with it are considered hazardous waste and must be disposed of accordingly. Do not dispose of this compound waste in the regular trash or down the drain.
-
Waste Segregation: At the point of generation, segregate this compound waste from other waste streams. This compound waste includes, but is not limited to:
-
Unused or expired this compound solutions.
-
Empty vials, syringes, and other containers.
-
Contaminated PPE (gloves, gowns, etc.).
-
Contaminated labware (pipette tips, absorbent pads, etc.).
-
Materials used for spill cleanup.
-
-
Waste Collection:
-
Trace Chemotherapy Waste: Items with less than 3% of the original drug quantity remaining (e.g., empty vials, gloves, gowns) should be disposed of in designated yellow chemotherapy waste containers for incineration.
-
Bulk Chemotherapy Waste: Materials containing more than 3% of the original drug, such as partially full IV bags or syringes, are considered bulk waste. This waste must be collected in a designated hazardous waste container, often a black RCRA-rated container.
-
Sharps: All sharps contaminated with this compound (needles, scalpels, etc.) must be placed in a puncture-resistant sharps container specifically labeled for chemotherapy waste.
-
-
Container Labeling and Storage:
-
All waste containers must be clearly labeled as "Hazardous Waste," "Chemotherapy Waste," or "Cytotoxic Waste" and should specify "this compound."
-
Containers must be kept securely closed except when adding waste.
-
Store waste containers in a designated, secure area away from incompatible materials. Secondary containment should be used to prevent spills.
-
-
Waste Disposal:
-
Arrange for the collection of this compound waste by a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for hazardous waste pickup.
-
Never attempt to neutralize or deactivate this compound waste in the laboratory unless you have a specific, validated protocol and the necessary safety equipment. Some sources suggest using sodium hypochlorite for decontamination of surfaces, but this should be done with caution and proper ventilation.
-
Quantitative Data for this compound Handling and Disposal
| Parameter | Value/Guideline | Source |
| Permissible Exposure Limit (PEL) | 0.002 mg/m³ | |
| Trace Waste Threshold | < 3% of the original quantity of the drug remaining | |
| Animal Bedding Contamination Period | Considered contaminated for at least 3 days after the last this compound administration | |
| Glove Change Frequency | Every 30-60 minutes, or immediately if torn, punctured, or contaminated | |
| Gown Change Frequency | Every two to three hours or when contaminated |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation, collection, storage, and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
